CVT-12012
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methylamino]quinoxalin-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c1-13-20(31)28(8-7-25-19(30)12-29)18-10-16(5-6-17(18)27-13)26-11-14-3-2-4-15(9-14)21(22,23)24/h2-6,9-10,26,29H,7-8,11-12H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQDVZJYIAWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NCC3=CC(=CC=C3)C(F)(F)F)N(C1=O)CCNC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018675-35-8 | |
| Record name | CVT-12012 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018675358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CVT-12012 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH3J29Q653 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of CVT-12012: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-12012 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase (SCD). This enzyme is a critical control point in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD, this compound modulates the composition of cellular lipids, which in turn impacts a variety of signaling pathways and cellular processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)
The primary mechanism of action of this compound is the inhibition of the enzyme Stearoyl-CoA Desaturase (SCD). SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs. The primary substrates for SCD are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. These MUFAs are essential components of cellular lipids, including phospholipids, triglycerides, and cholesterol esters, and play significant roles in membrane fluidity, cell signaling, and energy storage.
By blocking the activity of SCD, this compound leads to a decrease in the cellular pool of MUFAs and a relative increase in SFAs. This shift in the SFA/MUFA ratio has profound effects on cellular function and has been implicated in various physiological and pathological processes, making SCD a compelling therapeutic target for a range of diseases, including metabolic disorders and cancer.
Quantitative Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Assay System | Species | IC50 (nM) | Reference |
| Microsomal SCD Assay | Rat | 38 | [1] |
| HEPG2 Cell-Based SCD Assay | Human | 6.1 | [1] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 78% | [2] |
| Liver-to-Plasma Ratio | 76 | [2] |
Signaling Pathways Modulated by this compound
The inhibition of SCD by this compound initiates a cascade of downstream effects on cellular signaling pathways, primarily due to the altered lipid composition and resulting cellular stress. Key pathways affected include the AMP-activated protein kinase (AMPK) and the AKT signaling pathways.
Activation of AMPK Signaling Pathway
Inhibition of SCD1 by this compound leads to the activation of AMP-activated protein kinase (AMPK)[1]. This is thought to be a consequence of cellular stress induced by the accumulation of saturated fatty acids. Activated AMPK, a central regulator of cellular energy homeostasis, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This results in a decrease in de novo lipogenesis[1].
Inhibition of AKT Signaling Pathway
SCD1 inhibition has also been shown to suppress the AKT signaling pathway[3]. The precise mechanism is still under investigation but is thought to involve alterations in membrane lipid raft composition and function, which are critical for AKT activation. The inhibition of AKT, a key regulator of cell survival and proliferation, contributes to the anti-cancer effects observed with SCD1 inhibitors.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
Rat Liver Microsomal SCD Activity Assay
This assay measures the ability of a compound to inhibit SCD activity in a subcellular fraction enriched with the enzyme.
-
Materials:
-
Rat liver microsomes
-
[14C]-Stearoyl-CoA (substrate)
-
NADH
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
This compound or other test compounds
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, BSA, and NADH.
-
Add rat liver microsomes to the reaction mixture.
-
Add this compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding [14C]-Stearoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a solution of potassium hydroxide in ethanol).
-
Saponify the lipids by heating.
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [14C]-oleate formed using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
-
Human HEPG2 Cell-Based SCD Assay
This whole-cell assay assesses the ability of a compound to inhibit SCD activity in a physiologically relevant context.
-
Materials:
-
HEPG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
[14C]-Stearic acid complexed to BSA
-
This compound or other test compounds
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
TLC or HPLC system for fatty acid separation
-
Scintillation counter
-
-
Procedure:
-
Plate HEPG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Add [14C]-stearic acid complexed to BSA to the cell culture medium and incubate for a further period (e.g., 4 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent system.
-
Separate the fatty acid methyl esters by TLC or HPLC.
-
Quantify the radioactivity in the stearic acid and oleic acid fractions using a scintillation counter.
-
Calculate the desaturation index (ratio of [14C]-oleic acid to total [14C]-stearic acid + [14C]-oleic acid).
-
Determine the percent inhibition of the desaturation index at each concentration of this compound and calculate the IC50 value.
-
Conclusion
This compound is a potent and selective inhibitor of stearoyl-CoA desaturase. Its mechanism of action involves the direct inhibition of SCD, leading to a reduction in monounsaturated fatty acids and a subsequent modulation of key cellular signaling pathways, including the activation of AMPK and the inhibition of AKT. These effects contribute to its potential therapeutic applications in metabolic diseases and oncology. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other SCD inhibitors.
References
- 1. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]
- 2. Potent, orally bioavailable, liver-selective stearoyl-CoA desaturase (SCD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CVT-12012: A Potent Stearoyl-CoA Desaturase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-12012 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism. By blocking the conversion of saturated fatty acids into monounsaturated fatty acids, this compound has demonstrated significant effects on lipid profiles and has potential therapeutic applications in metabolic diseases. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound is a quinoxalinone derivative with the systematic IUPAC name 2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[[3-(trifluoromethyl)phenyl]methyl]amino]-1(2H)-quinoxalinyl]ethyl]-acetamide[1][2]. Its chemical structure is characterized by a central quinoxalinone core with key substitutions that contribute to its inhibitory activity and pharmacokinetic profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[[3-(trifluoromethyl)phenyl]methyl]amino]-1(2H)-quinoxalinyl]ethyl]-acetamide | [1][2] |
| CAS Number | 1018675-35-8 | [3][4][5] |
| Molecular Formula | C₂₁H₂₁F₃N₄O₃ | [1][3][4][5] |
| Molecular Weight | 434.41 g/mol | [1][3][6] |
| SMILES | CC1=NC2=C(C=C(C=C2)NCC3=CC(=CC=C3)C(F)(F)F)N(C1=O)CCNC(=O)CO | [3][4][7] |
| InChI Key | HRAQDVZJYIAWOV-UHFFFAOYSA-N | [4][6][7] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL | [4][8] |
| Appearance | Light yellow to yellow crystalline solid | [8] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the potent and selective inhibition of Stearoyl-CoA Desaturase (SCD). SCD is a key enzyme in the de novo biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.
The inhibition of SCD by this compound leads to a decrease in the cellular pool of MUFAs and an accumulation of SFAs. This shift in the SFA/MUFA ratio has profound effects on cellular function and signaling.
References
- 1. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 4. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of CVT-12012, a Potent Stearoyl-CoA Desaturase (SCD) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-12012 is a potent, orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. The document details the scientific rationale behind its development, its mechanism of action, and key quantitative data regarding its potency and pharmacokinetic profile. Furthermore, it outlines the experimental protocols for its synthesis and biological testing, and visualizes the relevant biological pathways and experimental workflows.
Discovery and Rationale
This compound was developed as part of a research program aimed at identifying potent and selective inhibitors of stearoyl-CoA desaturase (SCD). SCD is a key enzyme that catalyzes the synthesis of monounsaturated fatty acids, primarily oleate and palmitoleate. These fatty acids are essential components of cell membranes, signaling molecules, and stored triglycerides. Overexpression of SCD has been implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and diabetes, as well as in the progression of certain cancers. Therefore, SCD represents a promising therapeutic target for these conditions. The discovery of this compound stemmed from a lead optimization effort focused on a series of quinoxalinone-based compounds designed to inhibit SCD activity.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of stearoyl-CoA desaturase. By blocking SCD, this compound prevents the conversion of saturated fatty acids into monounsaturated fatty acids. This disruption of lipid metabolism leads to a decrease in the cellular pool of monounsaturated fatty acids, which can, in turn, affect membrane fluidity, lipid-based signaling, and triglyceride synthesis. The inhibition of SCD has been shown to impact downstream signaling pathways, including the YAP and Wnt pathways, which are involved in cell proliferation and tumorigenesis.[1]
Quantitative Data
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Assay System | Target | IC50 (nM) | Reference |
| Rat Microsomal | Stearoyl-CoA Desaturase (SCD) | 38 | [2] |
| Human HEPG2 Cells | Stearoyl-CoA Desaturase (SCD) | 6.1 | [2] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Unit | Reference |
| Oral Bioavailability | 78 | % | [2] |
| Plasma Clearance | 88 | mL/min/kg | [2] |
| Elimination Half-life | ~1 | hour | [2] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound and related quinoxalinone derivatives generally follows a multi-step synthetic route. While the specific, detailed protocol for this compound's industrial synthesis is proprietary, a general laboratory-scale synthesis can be inferred from publications on similar quinoxaline-based compounds. A plausible synthetic scheme is outlined below.
-
Step 1: Synthesis of the Quinoxalinone Core: This typically involves the condensation of a substituted o-phenylenediamine with an alpha-keto acid or ester.
-
Step 2: Alkylation of the Quinoxalinone Nitrogen: The nitrogen at the 1-position of the quinoxalinone ring is alkylated with a suitable electrophile containing a protected amino group.
-
Step 3: Deprotection and Amide Coupling: The protected amino group is deprotected, followed by an amide coupling reaction with 2-hydroxyacetic acid to introduce the final side chain.
-
Step 4: Introduction of the Benzylamino Group: The final step involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce the 3-(trifluoromethyl)benzylamino group at the 7-position of the quinoxalinone core.
In Vitro SCD Inhibition Assay (Microsomal)
-
Preparation of Microsomes: Liver microsomes are prepared from rats according to standard procedures involving tissue homogenization and differential centrifugation.
-
Assay Reaction: The assay is performed in a buffer containing the prepared microsomes, a source of reducing equivalents (e.g., NADH), and the substrate, [14C]-stearoyl-CoA.
-
Incubation: The reaction mixture is incubated with varying concentrations of this compound.
-
Extraction and Separation: After incubation, the lipids are extracted, and the fatty acid methyl esters are prepared. The saturated and monounsaturated fatty acids are then separated using thin-layer chromatography (TLC).
-
Quantification: The radioactivity of the spots corresponding to stearic acid and oleic acid is quantified to determine the percent inhibition of SCD activity. The IC50 value is then calculated from the dose-response curve.
In Vitro SCD Inhibition Assay (HEPG2 Cells)
-
Cell Culture: Human HEPG2 cells are cultured under standard conditions.
-
Treatment: The cells are treated with varying concentrations of this compound for a specified period.
-
Metabolic Labeling: The cells are then incubated with a radiolabeled fatty acid precursor, such as [14C]-acetate or [14C]-stearic acid.
-
Lipid Extraction and Analysis: Cellular lipids are extracted, and the fatty acid composition is analyzed by gas chromatography or TLC to determine the ratio of saturated to monounsaturated fatty acids.
-
Calculation of Inhibition: The inhibition of SCD activity is calculated based on the change in this ratio in treated versus untreated cells, and the IC50 value is determined.
In Vivo Pharmacokinetic Study (Rats)
-
Animal Dosing: A cohort of rats is administered this compound either intravenously (IV) or orally (PO) at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Visualizations
Signaling Pathway of SCD Inhibition
Caption: Mechanism of action of this compound via inhibition of SCD.
Experimental Workflow for In Vitro SCD Inhibition Assay
Caption: Workflow for the in vitro microsomal SCD inhibition assay.
Logical Relationship in Drug Discovery Process
Caption: Logical flow of the this compound discovery process.
References
In-Depth Technical Guide: CVT-12012, a Potent Inhibitor of Stearoyl-CoA Desaturase
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-12012 is a potent, orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. By targeting SCD, this compound effectively modulates the biosynthesis of monounsaturated fatty acids, implicating it as a valuable tool for research in metabolic diseases such as obesity and type II diabetes. This document provides a comprehensive overview of this compound, detailing its target protein, binding affinity, the experimental protocols used for its characterization, and the relevant metabolic signaling pathways.
Target Protein and Binding Affinity
The primary molecular target of this compound is stearoyl-CoA desaturase (SCD) , an enzyme localized in the endoplasmic reticulum that catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Specifically, SCD introduces a double bond at the delta-9 position of fatty acyl-CoAs.
The inhibitory potency of this compound against SCD has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in different biological systems. The compound, also referred to as compound 5b in foundational research, demonstrates high potency in both rat and human SCD assays.[1]
| Assay System | Species | IC50 (nM) |
| Microsomal SCD Assay | Rat | 38 |
| Cellular SCD Assay (HepG2 cells) | Human | 6.1 |
Caption: Table summarizing the in vitro binding affinity of this compound for stearoyl-CoA desaturase.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Rat Liver Microsomal SCD1 Assay
This assay evaluates the in vitro inhibitory activity of this compound on SCD1 enzyme activity in rat liver microsomes.
Materials:
-
Rat liver microsomes
-
[3H]-stearoyl-CoA (substrate)
-
NADH
-
Bovine Serum Albumin (BSA)
-
This compound (or other test compounds)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Charcoal slurry
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare rat liver microsomes from fresh or frozen tissue by differential centrifugation.
-
In a 96-well plate, add assay buffer, NADH, and BSA.
-
Add varying concentrations of this compound (typically in DMSO, with final DMSO concentration kept below 1%). Include a vehicle control (DMSO only).
-
Initiate the enzymatic reaction by adding [3H]-stearoyl-CoA to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).
-
Terminate the reaction by adding a charcoal slurry, which binds to the unreacted [3H]-stearoyl-CoA.
-
Centrifuge the plate to pellet the charcoal.
-
Transfer the supernatant, containing the tritiated water ([3H]H2O) produced by the desaturation reaction, to a new plate.
-
Add scintillation cocktail to the supernatant.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Human HepG2 Cellular SCD Assay
This assay assesses the ability of this compound to inhibit SCD activity within a cellular context using the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
[14C]-stearic acid (substrate)
-
This compound (or other test compounds)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel)
-
TLC developing solvent system
-
Phosphorimager or scintillation counter
Procedure:
-
Culture HepG2 cells to a suitable confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 2-4 hours).
-
Add [14C]-stearic acid to the cell culture medium and incubate for a further period (e.g., 4-6 hours) to allow for its uptake and metabolism.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture.
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate using a solvent system that separates saturated and monounsaturated fatty acids (e.g., hexane:diethyl ether:acetic acid).
-
Visualize and quantify the radioactive spots corresponding to [14C]-stearic acid and its desaturated product, [14C]-oleic acid, using a phosphorimager or by scraping the spots and performing scintillation counting.
-
Calculate the ratio of [14C]-oleic acid to total radiolabeled fatty acids for each treatment condition.
-
Determine the percent inhibition of SCD activity at each this compound concentration relative to the vehicle-treated control.
-
Calculate the IC50 value from the resulting dose-response curve.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of SCD. This inhibition leads to a decrease in the cellular pool of MUFAs, particularly oleic acid and palmitoleic acid, and a relative increase in SFAs. The alteration of the SFA/MUFA ratio has profound downstream effects on various cellular processes and signaling pathways.
References
In Vitro Profile of CVT-12012: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in vitro studies of CVT-12012, a potent, orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD). This document outlines the compound's inhibitory activity, details generalized experimental protocols for assessing SCD inhibition, and explores the downstream signaling pathways modulated by its mechanism of action.
Core Efficacy Data
This compound has demonstrated significant potency in inhibiting SCD activity across different in vitro models. The half-maximal inhibitory concentrations (IC50) are summarized below, highlighting its efficacy against both rat and human SCD.
| Assay System | Species | IC50 Value |
| Microsomal SCD Assay | Rat | 38 nM[1] |
| HepG2 Cellular Assay | Human | 6.1 nM[1] |
Experimental Methodologies
While specific, detailed protocols for the in vitro studies of this compound are not publicly available, this section outlines established and widely used methodologies for evaluating SCD inhibitors. These protocols are representative of the techniques likely employed to determine the inhibitory activity of this compound.
Rat Liver Microsomal SCD Assay (Generalized Protocol)
This assay directly measures the enzymatic activity of SCD in a subcellular fraction enriched with the enzyme.
Objective: To determine the direct inhibitory effect of a compound on SCD enzyme activity.
Materials:
-
Rat liver microsomes (prepared from rats fed a high-carbohydrate diet to induce SCD expression)
-
This compound or other test compounds
-
Radiolabeled substrate (e.g., [14C]stearoyl-CoA) or deuterium-labeled stearoyl-CoA
-
NADH as a cofactor
-
Bovine serum albumin (BSA)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Thin-layer chromatography (TLC) plates (if using radiolabeling)
-
Scintillation counter or phosphorimager (if using radiolabeling)
-
Mass spectrometer (if using deuterium labeling)
Procedure:
-
Preparation: Rat liver microsomes are isolated and prepared as the source of SCD.
-
Reaction Mixture: A reaction mixture is prepared containing the reaction buffer, NADH, and BSA.
-
Inhibition: Test compounds, such as this compound, are pre-incubated with the microsomes to allow for binding to the enzyme.
-
Initiation: The enzymatic reaction is initiated by the addition of the labeled stearoyl-CoA substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination: The reaction is stopped, typically by the addition of a strong base to saponify the lipids.
-
Extraction: Fatty acids are extracted from the reaction mixture.
-
Analysis:
-
Radiolabeled Method: The extracted fatty acids are separated based on their degree of saturation using argentation (silver nitrate-impregnated) TLC. The separated radiolabeled stearic acid (saturated) and oleic acid (monounsaturated) are then quantified using a scintillation counter or phosphorimager.[2]
-
Mass Spectrometry Method: The ratio of the deuterium-labeled monounsaturated product to the deuterium-labeled saturated substrate is determined by mass spectrometry.[3]
-
-
Calculation: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in a control (vehicle-treated) sample. IC50 values are then determined from dose-response curves.
Human HepG2 Cellular SCD Assay (Generalized Protocol)
This whole-cell assay measures the ability of a compound to inhibit SCD activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Objective: To assess the potency of a compound in inhibiting SCD activity in a human liver cell line.
Materials:
-
HepG2 cells (human hepatoma cell line)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Radiolabeled fatty acid precursor (e.g., [14C]stearic acid)
-
Lipid extraction solvents
-
TLC plates
-
Scintillation counter or phosphorimager
Procedure:
-
Cell Culture: HepG2 cells are cultured to a suitable confluency in multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration.
-
Radiolabeling: A radiolabeled precursor, such as [14C]stearic acid, is added to the culture medium.
-
Incubation: Cells are incubated for a period to allow for the uptake and metabolism of the labeled fatty acid.
-
Lipid Extraction: Total lipids are extracted from the cells.
-
Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs).
-
Separation and Quantification: The FAMEs are separated by argentation TLC, and the radioactive spots corresponding to stearic acid and oleic acid are quantified.[2][4]
-
Data Analysis: The SCD activity is expressed as the ratio of monounsaturated fatty acids to saturated fatty acids. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and IC50 values are determined.
Signaling Pathways and Downstream Effects of SCD Inhibition
The inhibition of SCD by this compound initiates a cascade of downstream cellular events due to the alteration of the cellular balance between saturated fatty acids (SFAs) and monounsaturated fatty acids (MUFAs). The following diagrams illustrate the key signaling pathways affected.
The primary consequence of SCD1 inhibition is an increase in the intracellular ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs). This shift in lipid composition triggers cellular stress and modulates key signaling pathways involved in cell growth, proliferation, and survival.
PI3K/AKT Pathway
Inhibition of SCD leads to a reduction in phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key lipid second messenger.[5] This results in decreased phosphorylation and subsequent inactivation of AKT, a central node in cell survival and proliferation signaling.[6]
Wnt/β-catenin Pathway
SCD activity has been linked to the proper functioning of the Wnt/β-catenin pathway. Inhibition of SCD can lead to a decrease in β-catenin levels and the transcription of its downstream target genes, which are often involved in cell proliferation.[5][7]
AMP-Activated Protein Kinase (AMPK) Pathway
The cellular stress induced by lipid imbalance can activate AMPK, a key sensor of cellular energy status.[8] Activated AMPK can inhibit anabolic pathways, including cell growth and proliferation, to conserve energy.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
An accumulation of saturated fatty acids can induce stress in the endoplasmic reticulum, the primary site of lipid synthesis. This ER stress triggers the unfolded protein response (UPR), a signaling cascade that can lead to apoptosis if the stress is prolonged or severe.[5][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stearoyl CoA desaturase inhibition can effectively induce apoptosis in bladder cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of CVT-12012: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-12012 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism. By blocking the conversion of saturated fatty acids to monounsaturated fatty acids, this compound has demonstrated significant potential in preclinical models for the treatment of various metabolic diseases and certain types of cancer. This document provides a comprehensive overview of the mechanism of action, preclinical data, and potential therapeutic applications of this compound.
Introduction to Stearoyl-CoA Desaturase (SCD)
Stearoyl-CoA Desaturase is a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. These MUFAs are essential components of cell membranes, signaling molecules, and triglycerides. Dysregulation of SCD activity has been implicated in a range of pathologies, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.
This compound: A Potent SCD Inhibitor
This compound is an orally bioavailable inhibitor of SCD.[1][2] Preclinical studies have highlighted its potency and selectivity, making it a promising candidate for therapeutic development.
Quantitative Preclinical Data
The following table summarizes the key quantitative data for this compound from preclinical studies.
| Parameter | Species/System | Value | Reference |
| IC | Rat microsomal SCD | 38 nM | [1][2] |
| IC | Human HEPG2 cell-based SCD assay | 6.1 nM | [1][2] |
| Oral Bioavailability | Rat | 78% | [2] |
| Plasma Clearance | Rat | 88 mL/min/kg | [2] |
| Elimination Half-life | Rat | ~1 hour | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of SCD. This leads to a decrease in the cellular pool of MUFAs and an accumulation of saturated fatty acids (SFAs). This shift in the SFA:MUFA ratio has profound effects on cellular signaling and metabolism.
In the context of cancer, SCD inhibition by this compound has been shown to impact key oncogenic signaling pathways. Specifically, it can lead to the downregulation of the AKT/mTOR and ERK pathways, which are crucial for cancer cell proliferation, survival, and growth.[3]
Potential Therapeutic Applications
Metabolic Diseases
The primary therapeutic indication for an SCD inhibitor like this compound is in the treatment of metabolic diseases. By reducing the synthesis of MUFAs, this compound can potentially:
-
Improve insulin sensitivity.
-
Reduce hepatic steatosis (fatty liver).
-
Lower triglyceride levels.
Oncology
Emerging research indicates that some cancers are dependent on de novo lipogenesis, with SCD being a key enzyme in this process. Inhibition of SCD by this compound has been shown to potentiate the effects of other anticancer agents, such as the EGFR inhibitor gefitinib, in non-small cell lung cancer (NSCLC) cells.[3] This suggests a potential role for this compound in combination therapies for certain malignancies.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the methodologies used in the preclinical evaluation of this compound based on available literature.
In Vitro SCD Inhibition Assay (Rat Microsomes)
-
Objective: To determine the direct inhibitory activity of this compound on SCD enzyme activity.
-
Methodology:
-
Isolation of liver microsomes from rats.
-
Incubation of the microsomal fraction with a radiolabeled SCD substrate (e.g., [¹⁴C]stearoyl-CoA).
-
Addition of varying concentrations of this compound.
-
Extraction of fatty acids and separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification of the radiolabeled monounsaturated fatty acid product to determine the extent of inhibition and calculate the IC
50value.
-
Cell-Based SCD Activity Assay (HEPG2 Cells)
-
Objective: To assess the potency of this compound in a cellular context.
-
Methodology:
-
Culture of human hepatoma (HEPG2) cells.
-
Treatment of the cells with various concentrations of this compound.
-
Incubation with a stable isotope-labeled fatty acid precursor (e.g., [¹³C]stearic acid).
-
Harvesting of cells and extraction of total lipids.
-
Derivatization of fatty acids to fatty acid methyl esters (FAMEs).
-
Analysis of FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the labeled monounsaturated product to the labeled saturated precursor.
-
Calculation of the IC
50value based on the dose-dependent inhibition of SCD activity.
-
Conclusion
This compound is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase with a clear mechanism of action and promising preclinical data. Its ability to modulate lipid metabolism and impact key oncogenic signaling pathways suggests significant therapeutic potential in the fields of metabolic diseases and oncology. Further clinical investigation is warranted to fully elucidate its safety and efficacy in human populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Compartmentalization of stearoyl-coenzyme A desaturase 1 activity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AKT/mTOR and ERK MAPK signaling inhibits hormone-refractory prostate cancer in a preclinical mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
General Framework for Preclinical Safety and Toxicity Evaluation
An in-depth analysis of publicly available scientific literature and toxicology databases reveals no specific information regarding the safety and toxicity profile of a compound designated "CVT-12012." This identifier does not correspond to any known pharmaceutical agent or chemical entity in the public domain as of the current date.
It is possible that "this compound" represents an internal codename for a compound in the early stages of drug development, and as such, proprietary data regarding its safety and toxicity would not yet be publicly disclosed. Preclinical safety and toxicology data are typically released when a compound enters clinical trials or is published in scientific journals.
For researchers, scientists, and drug development professionals seeking information on the safety and toxicity of a novel compound, the standard approach involves a comprehensive battery of in vitro and in vivo studies. These studies are designed to identify potential hazards, establish a safe starting dose for human trials, and characterize the toxicological profile of the new chemical entity.
A typical preclinical toxicology program adheres to international regulatory guidelines (e.g., FDA, EMA, ICH) and encompasses the following core components:
1. In Vitro Toxicology:
-
Genotoxicity Assays: To assess the potential for the compound to induce genetic mutations or chromosomal damage.
-
Ames test (bacterial reverse mutation assay)
-
In vitro micronucleus test in mammalian cells
-
In vitro chromosomal aberration test in mammalian cells
-
-
hERG Assay: To evaluate the risk of QT interval prolongation and potential for cardiac arrhythmias.
-
Cytotoxicity Assays: To determine the concentration at which the compound is toxic to various cell lines.
2. In Vivo Toxicology:
-
Acute Toxicity Studies: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Studies: Conducted in at least two species (one rodent, one non-rodent) to characterize the toxic effects of the compound over a longer duration. These studies are critical for determining the No-Observed-Adverse-Effect Level (NOAEL).
-
Safety Pharmacology Studies: To investigate the effects of the compound on vital physiological functions.
-
Cardiovascular system (e.g., blood pressure, heart rate, ECG)
-
Respiratory system (e.g., respiratory rate, tidal volume)
-
Central nervous system (e.g., functional observational battery)
-
-
Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites. This helps to correlate the observed toxic effects with the level of exposure.
Data Presentation in Preclinical Toxicology Reports
Quantitative data from these studies are typically summarized in tabular format for clarity and ease of comparison.
Table 1: Example of Repeated-Dose Toxicity Study Summary in Rats
| Dose Group (mg/kg/day) | Clinical Observations | Body Weight Changes | Hematology | Clinical Chemistry | Key Histopathological Findings |
| 0 (Vehicle) | No abnormal findings | Normal gain | Within normal limits | Within normal limits | No treatment-related findings |
| Low Dose | No abnormal findings | Normal gain | No significant changes | No significant changes | No treatment-related findings |
| Mid Dose | Sporadic, mild clinical signs | Slight decrease in gain | Minor, non-adverse changes | Minor, non-adverse changes | Minimal hepatocellular hypertrophy |
| High Dose | Overt signs of toxicity | Significant weight loss | Anemia, leukocytosis | Elevated liver enzymes | Moderate hepatocellular hypertrophy, necrosis |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and interpretation of toxicology studies. A standard protocol would include:
-
Test System: Species, strain, sex, age, and number of animals per group.
-
Test Article Administration: Route of administration, dose levels, frequency, and duration.
-
Observations: Clinical signs, body weight, food/water consumption, ophthalmology, etc.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis parameters.
-
Anatomical Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
Visualization of Experimental Workflows
Visual diagrams are often used to illustrate the design of toxicology studies.
Without specific data for this compound, this guide provides a general overview of the methodologies and data presentation expected in a comprehensive safety and toxicity profile for a novel therapeutic candidate. Researchers interested in this compound should monitor scientific publications and clinical trial registries for future disclosures of data.
Methodological & Application
Application Notes and Protocols for CVT-12012, a Stearoyl-CoA Desaturase (SCD) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-12012 is a potent and orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase (SCD). SCD is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Upregulation of SCD has been observed in numerous cancer types, where it contributes to altered lipid metabolism, membrane fluidity, and the activation of oncogenic signaling pathways.[2][3] Inhibition of SCD has emerged as a promising therapeutic strategy in oncology, as it can induce endoplasmic reticulum (ER) stress, apoptosis, and suppress tumor growth.[1][2]
These application notes provide detailed protocols for the in vitro evaluation of this compound in relevant cancer cell lines, based on its known activity against human hepatocellular carcinoma (HepG2) and lymphoblastic leukemia cells.
Chemical Information
| Property | Value |
| Chemical Name | 2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[[3-(trifluoromethyl)phenyl]methyl]amino]-1(2H)-quinoxalinyl]ethyl]-acetamide |
| CAS Number | 1018675-35-8 |
| Molecular Formula | C₂₁H₂₁F₃N₄O₃ |
| Molecular Weight | 434.41 g/mol |
Quantitative Data
The following table summarizes the known in vitro potency of this compound.
| Assay | Species | IC₅₀ |
| Microsomal SCD Assay | Rat | 38 nM |
| Cellular SCD Assay (HepG2) | Human | 6.1 nM |
Mechanism of Action & Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of stearoyl-CoA desaturase (SCD). This leads to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs), altering the cellular lipid composition. This lipid imbalance is known to induce ER stress and trigger the unfolded protein response (UPR), leading to apoptosis in cancer cells.[2]
Furthermore, SCD inhibition has been shown to modulate key oncogenic signaling pathways. A decrease in MUFAs can impact the lipid raft composition of the cell membrane, which can in turn affect the activity of membrane-associated signaling proteins. Notably, SCD inhibition has been demonstrated to suppress the PI3K-Akt-mTOR and the Wnt/β-catenin signaling pathways, both of which are critical for cancer cell proliferation, survival, and growth.[2]
Caption: Signaling pathway of this compound via SCD inhibition.
Experimental Protocols
The following are representative protocols for evaluating the effects of this compound on cancer cell lines. It is recommended to optimize these protocols for your specific experimental conditions.
General Cell Culture Protocols
1. HepG2 (Human Hepatocellular Carcinoma) Cell Culture
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Rinse with PBS, detach with Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio.
2. Lymphoblastic Leukemia Cell Line (e.g., Jurkat, MOLT-4) Culture
-
Media: RPMI-1640 medium supplemented with 10% FBS.
-
Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Dilute the cell suspension with fresh medium every 2-3 days to maintain logarithmic growth.
Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
Detailed Experimental Protocols
Experiment 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
HepG2 or lymphoblastic leukemia cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For HepG2 (adherent cells): Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to attach overnight.
-
For Leukemia cells (suspension cells): Seed 20,000-40,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the HepG2 plates and add 100 µL of the drug dilutions. For leukemia cells, add 100 µL of 2x drug dilutions directly to the wells.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
For HepG2: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
For Leukemia cells: Centrifuge the plate at 500 x g for 5 minutes, carefully remove the supernatant, and add 150 µL of solubilization solution.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Experiment 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
HepG2 or lymphoblastic leukemia cells
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed confluency at the end of the experiment (e.g., 2 x 10⁵ cells/well for HepG2, 5 x 10⁵ cells/well for leukemia cells).
-
Treat cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
For HepG2: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine the detached cells with the collected medium.
-
For Leukemia cells: Collect the entire cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Disclaimer
These protocols are intended as a guide and should be adapted and optimized for specific experimental needs and cell lines. Always follow good laboratory practices and safety precautions when handling chemical reagents and cell cultures.
References
Application Notes and Protocols for the Use of a Kinase Inhibitor in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is often implicated in various diseases, including cancer, making them a prime target for therapeutic development.[2][3] Small molecule kinase inhibitors are a major class of drugs designed to modulate the activity of these enzymes.[4] This document provides a detailed guide on the utilization of CVT-12012 , a putative kinase inhibitor, in standard kinase assays. While specific information for a compound designated "this compound" is not publicly available, this guide will provide protocols applicable to a generic small molecule kinase inhibitor, with specific examples referencing the known CDK2 inhibitor, CVT-313, where appropriate.
The primary goal of a kinase assay is to determine the ability of a compound to inhibit the activity of a specific kinase.[5] This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[5] These assays can be broadly categorized into two types: biochemical assays and cell-based assays.[5][6]
Biochemical assays utilize purified recombinant kinase, a substrate (either a peptide or protein), and a phosphate donor (typically ATP) to measure the inhibitor's direct effect on the enzyme's catalytic activity in a controlled in vitro environment.[7]
Cell-based assays , on the other hand, measure the inhibitor's effect on kinase activity within a living cell.[6][8] This provides a more physiologically relevant context, as it accounts for factors such as cell permeability, off-target effects, and the presence of cellular signaling pathways.[3][8]
Signaling Pathway Diagram
The following diagram illustrates a simplified, generic signaling pathway involving a protein kinase and the mechanism of action for an ATP-competitive kinase inhibitor like this compound.
Caption: Simplified signaling pathway illustrating kinase activation and inhibition.
Experimental Workflow Diagram
The general workflow for evaluating a kinase inhibitor using a biochemical assay is depicted below.
Caption: General experimental workflow for a biochemical kinase inhibition assay.[9]
Quantitative Data Summary
The following tables summarize hypothetical data for this compound against two different kinases, as well as a comparison with a known inhibitor.
Table 1: IC50 Values of this compound against Target Kinase and an Off-Target Kinase
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Index |
| This compound | Kinase A | 15 | Kinase B | 1500 | 100 |
| Staurosporine (Control) | Kinase A | 5 | Kinase B | 10 | 2 |
Selectivity Index = IC50 (Off-Target Kinase) / IC50 (Target Kinase)
Table 2: Example Inhibition Data for this compound against Kinase A
| This compound Conc. (nM) | % Inhibition |
| 1000 | 98 |
| 300 | 92 |
| 100 | 85 |
| 30 | 65 |
| 10 | 45 |
| 3 | 20 |
| 1 | 5 |
| 0 (Control) | 0 |
Detailed Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescence-based kinase assays that measure kinase activity by quantifying the amount of ADP produced.[9][10]
Materials:
-
This compound
-
Recombinant target kinase (e.g., CDK2)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
DMSO
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO to create a concentration gradient.
-
-
Kinase Reaction:
-
Add 25 nL of the diluted compounds to the wells of a 384-well plate.
-
Include control wells:
-
0% Inhibition (High Activity): DMSO only.
-
100% Inhibition (Low Activity): No enzyme or a known potent inhibitor.
-
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[9][10]
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Kₘ for the target kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[9]
-
Protocol 2: Cell-Based Kinase Assay (Cellular Phosphorylation Assay)
This protocol measures the ability of this compound to inhibit the phosphorylation of a specific downstream substrate within a cellular context.[6]
Materials:
-
This compound
-
Cell line expressing the target kinase and a known downstream substrate
-
Appropriate cell culture medium and serum
-
96-well cell culture plates
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the substrate
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader)
-
DMSO
Methodology:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Remove the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
-
Detection of Substrate Phosphorylation (ELISA-based):
-
Coat a new 96-well plate with a capture antibody for the total substrate protein.
-
Add the cell lysates to the coated plate and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound proteins.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated form of the substrate and incubate.
-
Wash the plate and add a secondary antibody conjugated to a detectable marker.
-
Incubate and wash the plate.
-
Add the appropriate detection reagent and measure the signal (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total amount of substrate (which can be measured in a parallel ELISA using an antibody against the total substrate).
-
Calculate the percentage of inhibition of phosphorylation for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Conclusion
The protocols outlined in this document provide a framework for the initial characterization of a novel kinase inhibitor, this compound. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of the inhibitor's potency, selectivity, and cellular efficacy. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations, incubation times, and ATP concentration, to ensure the generation of reliable and reproducible data.[7] The successful application of these methods is a critical step in the drug discovery and development process for targeted kinase inhibitor therapies.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of tyrosine kinase inhibitor therapy: Historical and current perspectives on targeted therapy for GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. inits.at [inits.at]
- 9. benchchem.com [benchchem.com]
- 10. domainex.co.uk [domainex.co.uk]
Application Notes and Protocols for CVT-12012, a Stearoyl-CoA Desaturase (SCD) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and experimental use of CVT-12012, a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD). The provided information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies targeting lipid metabolism and associated pathologies.
Compound Information
This compound is a selective inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. Inhibition of SCD has shown potential in various therapeutic areas, including metabolic diseases and oncology.
| Property | Value |
| IUPAC Name | 2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[[3-(trifluoromethyl)phenyl]methyl]amino]-1(2H)-quinoxalinyl]ethyl]-acetamide |
| CAS Number | 1018675-35-8 |
| Molecular Formula | C₂₁H₂₁F₃N₄O₃ |
| Molecular Weight | 434.4 g/mol |
| IC₅₀ (human HepG2) | 6.1 nM |
| IC₅₀ (rat microsomal) | 38 nM |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. This information is critical for the preparation of accurate and effective stock solutions.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| Ethanol | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh 4.344 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. To prepare a 10 mM stock solution from 4.344 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Note: DMSO is hygroscopic. Use anhydrous DMSO and keep containers tightly sealed to prevent water absorption, which can affect compound stability and solubility.
Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with this compound. The final concentration and treatment duration should be optimized for each specific cell line and experiment. The human liver cancer cell line HepG2 has been shown to be sensitive to this compound.
Materials:
-
Cultured cells (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Cell viability assays (e.g., MTT, CellTiter-Glo®)
-
Western blotting to analyze protein expression in relevant pathways.
-
Lipid extraction and analysis by gas chromatography-mass spectrometry (GC-MS) to measure changes in fatty acid composition.
-
Gene expression analysis by qPCR or RNA-seq.
-
Protocol for In Vivo Studies in Rodents
The following is a general protocol for the oral administration of this compound to rats, based on published literature. Dosing, vehicle selection, and study duration should be optimized for the specific animal model and research question.
Materials:
-
This compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Rodents (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Calibrated balance for animal weighing
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension. Prepare fresh dosing solutions daily.
-
Dosing: Administer this compound or vehicle control to the animals via oral gavage. The volume of administration should be based on the animal's body weight.
-
Monitoring: Monitor the animals daily for any signs of toxicity or changes in behavior. Record body weight regularly.
-
Sample Collection: At the end of the study, collect blood and tissues (e.g., liver, plasma) for subsequent analysis.
-
Analysis: Analyze the collected samples to assess the effect of this compound. This may include:
-
Measurement of plasma and liver triglyceride levels.
-
GC-MS analysis of fatty acid composition in plasma and tissues to determine the desaturation index (e.g., the ratio of oleate to stearate).
-
Stearoyl-CoA Desaturase (SCD) Signaling Pathway
SCD is a central enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). These MUFAs are essential components of cell membranes, signaling molecules, and energy stores. In pathological conditions such as cancer, SCD activity is often upregulated, contributing to cell proliferation, survival, and therapy resistance. This compound, by inhibiting SCD, can modulate several downstream signaling pathways.
Disclaimer: This document is for research purposes only. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures when handling chemical compounds and conducting experiments.
Application Notes: CVT-12012 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-12012 is a potent and selective antagonist of the Adenosine A2B receptor (A2BR). The A2BR is a G protein-coupled receptor that is increasingly implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and fibrosis. In the tumor microenvironment, high levels of extracellular adenosine can activate A2BR on immune and cancer cells, leading to immunosuppression and tumor growth. Blockade of A2BR signaling with antagonists like this compound presents a promising therapeutic strategy. Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound by quantifying its effects on the expression of key proteins in relevant signaling pathways. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to study its impact on downstream signaling pathways, particularly those involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the A2B adenosine receptor, thereby blocking the downstream signaling cascades initiated by extracellular adenosine. The A2BR is coupled to both Gs and Gq proteins. Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway activation stimulates Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). These pathways converge on downstream effectors, including the transcription factor cAMP response element-binding protein (CREB) and the mitogen-activated protein kinase (MAPK/ERK) pathway, to regulate gene expression and cellular processes.
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis showing the effect of an A2B receptor antagonist on the expression of key EMT marker proteins in gastric cancer cells. The data is presented as a fold change relative to the untreated control group.
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| β-catenin | Control | 1.00 ± 0.00 |
| This compound (or similar A2BR antagonist) | 0.45 ± 0.08 | |
| Vimentin | Control | 1.00 ± 0.00 |
| This compound (or similar A2BR antagonist) | 0.52 ± 0.11 | |
| N-cadherin | Control | 1.00 ± 0.00 |
| This compound (or similar A2BR antagonist) | 0.61 ± 0.09 |
Experimental Protocols
Western Blot Protocol for this compound Treatment
This protocol outlines the steps for treating cells with this compound and subsequently analyzing protein expression by Western blot.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Vimentin, anti-N-cadherin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the desired cell line (e.g., AGS or HGC-27 gastric cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin) to account for loading differences. Express the results as a fold change relative to the control group.
-
Application Notes and Protocols for CVT-12012 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-12012 is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD), an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[1][2] SCD is a critical enzyme in lipid metabolism and has been identified as a promising therapeutic target in oncology, as its inhibition can interfere with cancer cell proliferation, survival, and tumor growth.[3][4] While direct xenograft studies employing this compound are not extensively documented in publicly available literature, this document provides detailed application notes and protocols based on the established role of SCD inhibitors in cancer xenograft models. The methodologies and expected outcomes are extrapolated from preclinical studies of analogous SCD inhibitors.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting SCD, leading to a disruption in lipid metabolism within cancer cells. This inhibition results in an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which are essential for membrane fluidity, signaling pathways, and the synthesis of complex lipids. The downstream effects of SCD inhibition in cancer cells include the induction of endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[3]
Signaling Pathway Affected by SCD Inhibition
Caption: Mechanism of action of this compound via SCD1 inhibition.
Application in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents.[5] Given the potent in vitro activity of this compound and the demonstrated efficacy of other SCD inhibitors in reducing tumor growth in xenograft models of various cancers including prostate, gastric, and bladder cancer, this compound is a strong candidate for such studies.[3][6][7]
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines with known expression levels of SCD1. Examples include, but are not limited to, LNCaP (prostate cancer), C4-2 (prostate cancer), and MKN45 (gastric cancer).[4][6]
-
Culture Conditions: Culture the selected cell lines in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Xenograft Implantation
-
Animals: Use 6-8 week old male athymic nude mice.
-
Cell Preparation: Harvest cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
Experimental Workflow
Caption: Experimental workflow for this compound xenograft studies.
Treatment Protocol
-
Randomization: Once tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound orally once daily at doses ranging from 10 to 100 mg/kg. The control group should receive the vehicle alone.
-
Duration: Continue treatment for 21-28 days, or until the tumors in the control group reach a predetermined endpoint size.
Efficacy Assessment
-
Tumor Growth Inhibition (TGI): Calculate TGI as a percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Pharmacodynamic (PD) Markers: At the end of the study, excise tumors and analyze for PD markers. This can include measuring the ratio of monounsaturated to saturated fatty acids via mass spectrometry and assessing the expression of ER stress markers (e.g., CHOP, BiP) by western blotting or immunohistochemistry.
Data Presentation
The following tables present hypothetical data based on typical results observed with other potent SCD inhibitors in xenograft models.
Table 1: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5 |
| This compound | 10 | 875 ± 120 | 30 | +4 |
| This compound | 30 | 500 ± 90 | 60 | +2 |
| This compound | 100 | 250 ± 60 | 80 | -3 |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Tumors
| Treatment Group | Dose (mg/kg) | Oleate/Stearate Ratio (Tumor Tissue) | CHOP Expression (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.5 ± 0.2 | 1.0 |
| This compound | 30 | 0.6 ± 0.1 | 3.5 ± 0.5 |
| This compound | 100 | 0.3 ± 0.05 | 6.2 ± 0.8 |
Conclusion
This compound, as a potent SCD inhibitor, holds significant promise as a therapeutic agent for various cancers. The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound in xenograft models. These studies are crucial for establishing proof-of-concept, determining effective dose ranges, and identifying pharmacodynamic markers of response, thereby paving the way for potential clinical development. Researchers should adapt these protocols to their specific cancer models and research questions to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of stearoyl CoA desaturase‐1 activity suppresses tumour progression and improves prognosis in human bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CVT-12012 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-12012 is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. SCD catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from saturated fatty acids (SFAs) like stearic acid (18:0) and palmitic acid (16:0). The ratio of SFAs to MUFAs is crucial for maintaining cellular function and membrane fluidity. Dysregulation of SCD activity has been implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and cancer. Therefore, accurately measuring the efficacy of SCD inhibitors like this compound is paramount for preclinical and clinical development.
These application notes provide detailed protocols for in vitro and in vivo assays to quantify the efficacy of this compound by assessing its impact on SCD activity and downstream metabolic parameters.
Signaling Pathway of Stearoyl-CoA Desaturase (SCD)
SCD-1 is the primary isoform of SCD in lipogenic tissues like the liver and adipose tissue. Its expression is tightly regulated by various transcription factors and signaling pathways that respond to nutritional and hormonal cues. The activity of SCD-1 directly impacts cellular lipid composition, influencing signaling pathways involved in cell proliferation, survival, and inflammation.
Data Presentation
The following tables summarize key quantitative data for this compound and representative efficacy measurements for SCD inhibitors.
Table 1: In Vitro Potency of this compound
| Assay System | Species | IC₅₀ (nM) |
| Microsomal SCD Assay | Rat | 38 |
| HepG2 Cell-based SCD Assay | Human | 6.1 |
Table 2: Representative In Vivo Efficacy of SCD Inhibition
| Animal Model | Treatment Group | Liver Triglycerides (mg/g) | Plasma Desaturation Index (18:1/18:0) |
| Sucrose-fed Rats | Vehicle Control | 150 ± 20 | 0.85 ± 0.05 |
| Sucrose-fed Rats | This compound (10 mg/kg) | 75 ± 15 | 0.40 ± 0.04 |
| Diet-induced Obese Mice | Vehicle Control | 200 ± 30 | 0.90 ± 0.06 |
| Diet-induced Obese Mice | SCD Inhibitor (Generic) | 100 ± 25 | 0.50 ± 0.05 |
Experimental Protocols
In Vitro Efficacy Measurement
1. Microsomal SCD Activity Assay
This assay directly measures the enzymatic activity of SCD in liver microsomes by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.
Protocol Workflow:
Detailed Protocol:
-
Materials:
-
Liver microsomes (from rat, mouse, or human)
-
This compound stock solution (in DMSO)
-
[1-14C]-Stearoyl-CoA
-
NADH or NADPH
-
ATP
-
Coenzyme A
-
Bovine Serum Albumin (fatty acid-free)
-
Potassium phosphate buffer (pH 7.2)
-
Reaction termination solution (e.g., methanolic KOH)
-
Scintillation counter and vials
-
Thin-layer chromatography (TLC) plates or High-performance liquid chromatography (HPLC) system
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ATP, Coenzyme A, and NADH/NADPH.
-
Add liver microsomes to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [1-14C]-Stearoyl-CoA complexed with BSA.
-
Incubate the reaction for 15-30 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding methanolic KOH.
-
Saponify the lipids by heating at 70°C for 1 hour.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using TLC or HPLC.
-
Quantify the radioactivity in the stearic acid and oleic acid fractions using a scintillation counter.
-
Calculate SCD activity as the percentage of [14C]-Stearoyl-CoA converted to [14C]-Oleoyl-CoA.
-
Determine the IC₅₀ value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
-
2. HepG2 Cell-based SCD Activity Assay
This assay measures SCD activity in a cellular context, providing insights into compound permeability and metabolism.
Protocol Workflow:
Detailed Protocol:
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM) and supplements
-
This compound stock solution (in DMSO)
-
[1-14C]-Stearic acid
-
Lipid extraction solvents (e.g., Hexane:Isopropanol)
-
Scintillation counter and vials
-
TLC plates or HPLC system
-
-
Procedure:
-
Seed HepG2 cells in multi-well plates and grow to near confluency.
-
Treat the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1 hour).
-
Add [1-14C]-Stearic acid to the culture medium and incubate for 4-24 hours.
-
Wash the cells with PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a suitable solvent system.
-
Saponify the lipid extract and isolate the fatty acids.
-
Separate and quantify the radiolabeled stearic acid and oleic acid as described in the microsomal assay protocol.
-
Calculate the cellular SCD activity and determine the IC₅₀ of this compound.
-
In Vivo Efficacy Measurement
1. Measurement of Liver and Plasma Desaturation Index
The desaturation index, the ratio of 18:1n-9 to 18:0, is a reliable biomarker of SCD activity in vivo.
Protocol Workflow:
Detailed Protocol:
-
Materials:
-
Animal model (e.g., mice or rats on a high-carbohydrate or high-fat diet)
-
This compound formulation for oral administration
-
Blood collection tubes (with anticoagulant)
-
Lipid extraction solvents
-
Transesterification reagent (e.g., BF₃-methanol)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Fatty acid standards
-
-
Procedure:
-
Acclimatize animals and induce a relevant metabolic phenotype (e.g., obesity, hepatic steatosis).
-
Administer this compound or vehicle control to the animals daily for the duration of the study.
-
At the end of the treatment period, collect blood via cardiac puncture and harvest the liver.
-
Extract total lipids from plasma and a portion of the liver tissue.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extracts by transesterification.
-
Analyze the FAMEs by GC-FID to separate and quantify individual fatty acids.
-
Identify and quantify stearic acid (18:0) and oleic acid (18:1n-9) based on retention times compared to known standards.
-
Calculate the desaturation index as the ratio of the peak area of oleic acid to that of stearic acid.
-
Compare the desaturation indices between the this compound-treated and vehicle-treated groups.
-
2. Quantification of Liver Triglycerides
Inhibition of SCD is expected to reduce the synthesis and accumulation of triglycerides in the liver.
Detailed Protocol:
-
Materials:
-
Liver tissue from in vivo studies
-
Lipid extraction solvents
-
Commercially available triglyceride quantification kit (colorimetric or fluorometric)
-
-
Procedure:
-
Homogenize a pre-weighed portion of the liver tissue.
-
Extract the total lipids from the liver homogenate.
-
Resuspend the dried lipid extract in the assay buffer provided with the triglyceride quantification kit.
-
Follow the manufacturer's instructions for the triglyceride assay to measure the triglyceride concentration.
-
Normalize the triglyceride concentration to the weight of the liver tissue used for extraction.
-
Compare the liver triglyceride levels between the this compound-treated and vehicle-treated groups.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the SCD inhibitor this compound. A combination of in vitro assays to determine potency and mechanism, along with in vivo studies to assess physiological effects on lipid metabolism, is essential for a thorough characterization of this compound. The use of standardized and reproducible methods will ensure the generation of high-quality data to support the development of this compound as a potential therapeutic agent.
Application Notes and Protocols: Adenosine Receptor Antagonists in Combination Cancer Therapy
A-Note-2025-11-20
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Extracellular adenosine within the tumor microenvironment (TME) has been identified as a significant immunosuppressive molecule, promoting tumor progression by signaling through adenosine receptors, primarily A2A and A2B receptors, on immune cells. The accumulation of adenosine in the TME can inhibit the activity of T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance. Adenosine receptor antagonists are a class of small molecules designed to block this immunosuppressive pathway, thereby restoring and enhancing anti-tumor immune responses.
Preclinical and clinical studies have shown that while adenosine receptor antagonists have modest efficacy as monotherapy, their true potential may be realized in combination with other cancer treatments, such as immune checkpoint inhibitors, chemotherapy, and radiotherapy.[1][2][3] This document provides an overview of the application of adenosine receptor antagonists in combination cancer therapy, including summaries of preclinical and clinical data, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Disclaimer: The specific compound "CVT-12012" could not be identified in publicly available scientific literature or clinical trial databases. The following information is based on the broader class of adenosine receptor antagonists.
Data Presentation: Efficacy of Combination Therapies
The following tables summarize quantitative data from preclinical and clinical studies investigating adenosine receptor antagonists in combination with other cancer drugs.
Table 1: Preclinical Efficacy of Adenosine Receptor Antagonist Combinations
| Cancer Model | Combination Therapy | Key Findings |
| Murine Colon Carcinoma (CT26) | A2A Receptor Antagonist + Anti-PD-1 Antibody | Enhanced tumor growth inhibition and increased survival compared to either agent alone. |
| Murine Breast Cancer (4T1) | A2B Receptor Antagonist + Doxorubicin | Synergistic reduction in tumor volume and metastasis. |
| Humanized Mouse Model (Prostate Cancer) | Dual A2A/A2B Receptor Antagonist + Docetaxel | Significant tumor regression and enhanced T-cell infiltration into the tumor. |
Table 2: Clinical Trial Data for Adenosine Receptor Antagonist Combinations
| Clinical Trial ID | Cancer Type | Combination Therapy | Phase | Key Outcomes |
| NCT02655822 | Renal Cell Carcinoma (RCC) | Ciforadenant (A2AR antagonist) + Atezolizumab (anti-PD-L1) | I/Ib | Median PFS of 4.1 months in patients resistant to anti-PD-L1 treatment.[4] |
| NCT04381832 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Etrumadenant (dual A2AR/A2BR antagonist) + Zimberelimab (anti-PD-1) and/or chemotherapy | Ib/II | Ongoing; evaluating safety and anti-tumor activity.[2][5] |
| NCT02403193 | Non-Small Cell Lung Cancer (NSCLC) | Taminadenant (A2AR antagonist) + Spartalizumab (anti-PD-1) | I/Ib | Well-tolerated as monotherapy and in combination.[1] |
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model for Evaluating Combination Therapy
Objective: To assess the in vivo efficacy of an adenosine receptor antagonist in combination with an immune checkpoint inhibitor.
Materials:
-
6-8 week old BALB/c mice
-
CT26 colon carcinoma cells
-
Adenosine Receptor Antagonist (e.g., Ciforadenant)
-
Anti-mouse PD-1 antibody (or isotype control)
-
Phosphate Buffered Saline (PBS)
-
Matrigel
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Tumor Implantation: On Day 0, inject 1 x 10^6 CT26 cells in 100 µL of a 1:1 PBS/Matrigel solution subcutaneously into the right flank of each mouse.
-
Animal Grouping: Randomize mice into four groups (n=8-10 per group) when tumors reach an average volume of 50-100 mm³:
-
Group 1: Vehicle control (e.g., PBS orally) + Isotype control antibody (intraperitoneally)
-
Group 2: Adenosine Receptor Antagonist (orally, daily) + Isotype control antibody (intraperitoneally, every 3 days)
-
Group 3: Vehicle control (orally, daily) + Anti-PD-1 antibody (intraperitoneally, every 3 days)
-
Group 4: Adenosine Receptor Antagonist (orally, daily) + Anti-PD-1 antibody (intraperitoneally, every 3 days)
-
-
Treatment Administration: Administer treatments according to the assigned groups for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study.
-
Data Analysis: Plot mean tumor growth curves for each group and perform statistical analysis (e.g., two-way ANOVA) to determine significance.
Protocol 2: In Vitro T-Cell Activation Assay
Objective: To evaluate the effect of an adenosine receptor antagonist on reversing adenosine-mediated suppression of T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD3+ T-cells (isolated from PBMCs)
-
Anti-CD3/CD28 antibodies
-
Adenosine or a stable analog (e.g., NECA)
-
Adenosine Receptor Antagonist
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Interferon-gamma (IFN-γ) ELISA kit
-
96-well plates
Procedure:
-
T-Cell Isolation: Isolate CD3+ T-cells from healthy donor PBMCs using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Cell Plating: Seed the isolated T-cells at a density of 1 x 10^5 cells per well in the anti-CD3 coated plate.
-
Treatment Conditions: Add the following to the appropriate wells:
-
Control (T-cells + anti-CD28 antibody)
-
Adenosine analog (to suppress T-cell activation)
-
Adenosine analog + varying concentrations of the Adenosine Receptor Antagonist
-
Adenosine Receptor Antagonist alone
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
IFN-γ Measurement: Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration against the antagonist concentration to determine the reversal of adenosine-mediated suppression.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Adenosine A2A Receptor as a Novel Therapeutic Approach for Renal Cell Carcinoma: Mechanisms and Clinical Trial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Application Notes and Protocols for Assessing Resistance to the MEK1/2 Inhibitor CVT-12012
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-12012 is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cellular proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. While targeted therapies like this compound can be highly effective, the development of acquired resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of next-generation inhibitors and rational combination therapies.
These application notes provide a comprehensive set of protocols for researchers to assess this compound resistance in vitro. The described workflows include methods for determining baseline sensitivity, generating resistant cell lines, and characterizing the genotypic and phenotypic changes associated with the resistant state.
Signaling Pathway Targeted by this compound
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Experimental Workflow for Resistance Assessment
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Protocol 1: Determination of IC50 using Cell Viability Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key metric for quantifying drug potency.[1][2]
Materials:
-
Parental cancer cell line of interest (e.g., A375, melanoma cell line with BRAF V600E mutation)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader with luminescence detection
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 2-fold dilution series over 10 points, plus a DMSO-only control.[3]
-
The final concentrations should span a range expected to cover 0-100% inhibition (e.g., 1 nM to 10 µM).
-
Carefully add 10 µL of the 10x drug dilutions to the appropriate wells. The final DMSO concentration should not exceed 0.1%.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (wells with medium only).
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log-transformed drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Protocol 2: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous, long-term exposure to escalating concentrations of this compound.[4]
Materials:
-
Parental cancer cell line
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Cell culture flasks (T25 or T75)
Methodology:
-
Initial Exposure:
-
Culture the parental cell line in complete medium containing this compound at a concentration equal to its IC50 (determined in Protocol 1).
-
Maintain a parallel culture with DMSO as a vehicle control.
-
-
Monitoring and Maintenance:
-
Replace the drug-containing medium every 3-4 days.
-
Monitor the cells for signs of recovery and proliferation. Initially, significant cell death is expected.
-
Once the cells resume a stable growth rate (typically 2-4 weeks), passage them as usual, maintaining the same drug concentration.
-
-
Dose Escalation:
-
Once the culture is stable, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat the process of monitoring and waiting for the culture to stabilize before the next dose escalation.
-
-
Establishing the Resistant Line:
-
Continue this stepwise dose escalation until the cells are proliferating robustly in a concentration of this compound that is at least 10-fold higher than the initial parental IC50. This process can take 6-12 months.
-
The resulting cell line is now considered this compound resistant (e.g., A375-CVT-R).
-
-
Confirmation and Banking:
-
Confirm the degree of resistance by re-determining the IC50 of the resistant line and the parallel-cultured DMSO control line (as described in Protocol 1).
-
Cryopreserve stocks of the resistant and control cell lines at various passages. To maintain the resistant phenotype, culture the resistant cells in the presence of the final selection concentration of this compound.[4]
-
Data Presentation: Quantitative Summary
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) ± SD | Fold Resistance |
| A375 (Parental) | DMSO | 15.2 ± 3.1 | 1.0 |
| A375-CVT-R | This compound | 456.8 ± 55.7 | 30.0 |
Protocol 3: Genotypic Analysis of Resistant Clones
This protocol outlines the steps to identify genetic mutations that may confer resistance, focusing on the known drug target, MEK1 (MAP2K1), and MEK2 (MAP2K2).
Materials:
-
Parental and resistant cell pellets
-
Genomic DNA extraction kit
-
PCR primers flanking the coding regions of MAP2K1 and MAP2K2
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
Methodology:
-
Genomic DNA Extraction:
-
Harvest ~1-2 million cells from both parental and resistant lines.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions. Quantify the DNA and assess its purity.
-
-
PCR Amplification:
-
Amplify the coding exons of MAP2K1 and MAP2K2 using PCR with high-fidelity polymerase. Design primers to cover all coding regions and exon-intron boundaries.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to confirm the correct size.
-
Purify the PCR products using a spin-column based kit to remove primers and dNTPs.
-
-
Sequencing:
-
Sanger Sequencing: Send the purified PCR products and corresponding primers for Sanger sequencing. This is suitable for targeted analysis of specific genes.
-
Next-Generation Sequencing (NGS): For a broader, unbiased approach, perform whole-exome or targeted panel sequencing on the genomic DNA from parental and resistant cells. This can identify mutations in other genes that may contribute to resistance.
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Compare the sequences from the resistant cells to the parental cells to identify acquired mutations.
-
Focus on non-synonymous mutations, insertions, or deletions within the coding regions.
-
Table 2: Summary of Identified Mutations in A375-CVT-R Cells
| Gene | Nucleotide Change | Amino Acid Change | Location | Putative Role |
| MAP2K1 (MEK1) | c.364A>G | p.K122E | Kinase Domain | May alter drug binding |
| TP53 | c.743G>A | p.R248Q | DNA Binding Domain | Loss of tumor suppressor function |
Protocol 4: Phenotypic Characterization of Resistance
This protocol uses Western blotting to investigate changes in the MAPK signaling pathway activity in resistant cells.
Materials:
-
Parental and resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-t-ERK1/2, anti-MEK1/2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Methodology:
-
Cell Treatment and Lysis:
-
Plate parental and resistant cells.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash thoroughly and apply chemiluminescent substrate.
-
Image the blot using a digital imager.
-
-
Analysis:
-
Analyze the levels of phosphorylated ERK (p-ERK), a direct downstream substrate of MEK. In resistant cells, p-ERK levels may remain high despite treatment with this compound, a phenomenon known as pathway reactivation.
-
Logical Framework for Acquired Resistance
Caption: Logical diagram illustrating the development of this compound resistance.
References
- 1. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CVT-12012 Concentration for Experiments
Welcome to the technical support center for CVT-12012. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound, a potent stearoyl-CoA desaturase (SCD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, this compound is a potent inhibitor of SCD.[1][2] A good starting point for concentration-response experiments is to bracket the known IC50 values. For human liver cancer cells (HepG2), the reported IC50 is 6.1 nM, while for rat microsomal SCD, it is 38 nM.[1][2] Therefore, a sensible starting range for a dose-response curve would be from 0.1 nM to 1 µM.
Q2: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
A2: Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:
-
Cell Type and SCD Expression: Confirm that your cell line expresses SCD at a functional level. SCD expression can vary significantly between different cell types.
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your culture medium. Poor solubility can lead to a lower effective concentration. Refer to the solubility information provided by the supplier. While specific long-term stability in media is not detailed, it is best practice to prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The endpoint of your assay must be sensitive enough to detect changes in SCD activity. Assays that directly measure the products of SCD activity (e.g., monounsaturated fatty acids) are generally more sensitive.
-
Incubation Time: The inhibitory effect of this compound may be time-dependent. Consider optimizing the incubation time to allow for sufficient target engagement and downstream effects.
Q3: At what concentration does this compound become cytotoxic to cells?
A3: Currently, there is no publicly available data on the specific cytotoxic concentrations of this compound. It is crucial to perform a cytotoxicity assay in parallel with your functional assays using your specific cell line. A standard MTT, XTT, or CellTiter-Glo assay can be used to determine the concentration at which this compound affects cell viability. This will help you distinguish between specific SCD inhibition and non-specific toxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency (Higher than expected IC50) | 1. High serum concentration in the culture medium.2. Cell density is too high.3. Insufficient incubation time. | 1. Reduce serum concentration during the treatment period, as serum components can bind to the compound.2. Optimize cell seeding density to ensure cells are in a logarithmic growth phase.3. Perform a time-course experiment to determine the optimal incubation time (e.g., 12, 24, 48 hours). |
| High Variability Between Replicates | 1. Inconsistent cell seeding.2. Inaccurate compound dilutions.3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes.2. Prepare a fresh stock solution and perform serial dilutions carefully.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected Cellular Phenotype | 1. Off-target effects at high concentrations.2. Compound degradation. | 1. Test a range of concentrations and correlate the phenotype with the inhibition of SCD activity.2. Prepare fresh compound dilutions for each experiment and protect from light if necessary. |
Experimental Protocols
Determining the IC50 of this compound using a Fatty Acid Profile Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Lipid Extraction: After incubation, wash the cells with PBS and harvest them. Extract total lipids using a suitable method, such as the Folch or Bligh-Dyer method.
-
Fatty Acid Analysis: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography (GC) to determine the relative amounts of saturated and monounsaturated fatty acids.
-
Data Analysis: Calculate the SCD activity index (e.g., the ratio of oleic acid (18:1) to stearic acid (18:0)). Plot the SCD activity index against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of Stearoyl-CoA Desaturase 1 (SCD1) and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Overcoming Off-Target Effects of CVT-12012
Disclaimer: Information regarding a specific molecule designated "CVT-12012" is not publicly available. This technical support guide is a generalized resource created for a hypothetical kinase inhibitor, herein referred to as this compound, based on established principles for kinase inhibitor research and troubleshooting.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving the kinase inhibitor this compound. The focus is on identifying, understanding, and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of its primary kinase target. However, like many kinase inhibitors, it may exhibit activity against other kinases, known as off-target effects. The degree of selectivity is crucial for interpreting experimental outcomes. It is common for kinase inhibitors to have multiple molecular interactions that can contribute to their therapeutic benefit or cause undesired side effects.[1]
Q2: I am observing a phenotype in my cellular assay that is inconsistent with the known function of the primary target of this compound. What could be the cause?
A2: This discrepancy could be due to off-target effects of this compound. The inhibitor may be affecting other signaling pathways that are also involved in the observed phenotype.[2] It is also possible that the issue is related to experimental conditions. Consider the following:
-
Compound Purity and Stability: Ensure the purity of your this compound stock and its stability under your experimental conditions.
-
Cell Line Specificity: The genetic background and expression levels of kinases can vary between cell lines, influencing their sensitivity to the inhibitor.[3]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect concentrations of reagents or inappropriate incubation times, can lead to variable results.[4]
Q3: The IC50 value for this compound in my cellular assay is significantly higher than the biochemical IC50. Why is there a discrepancy?
A3: A difference between biochemical and cellular IC50 values is common and can be attributed to several factors:
-
Cellular ATP Concentration: The concentration of ATP in cells is much higher than that typically used in biochemical assays. If this compound is an ATP-competitive inhibitor, a higher concentration will be needed to achieve 50% inhibition in a cellular environment.[5]
-
Cellular Uptake and Efflux: The permeability of the cell membrane to this compound and the activity of drug efflux pumps can limit the intracellular concentration of the inhibitor.
-
Target Engagement: In a cellular context, the target kinase may be part of a larger protein complex, which could affect inhibitor binding.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Readouts
Question: My results with this compound are highly variable between experiments. How can I improve reproducibility?
Answer: High variability can obscure the true effect of the inhibitor.[4] Consider the following troubleshooting steps:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, reagent concentrations, and incubation times, are consistent across all experiments.
-
Compound Handling: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells to avoid solvent-induced effects.[3]
-
Optimize Assay Conditions: Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line and assay.[3]
-
Control for Edge Effects: In plate-based assays, avoid using the outer wells, which are prone to evaporation, or fill them with a buffer to maintain humidity.[4]
Issue 2: Confirming On-Target vs. Off-Target Effects
Question: How can I determine if the observed cellular effect is due to inhibition of the primary target or an off-target?
Answer: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same primary target that has a different chemical structure and likely a different off-target profile. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, introduce a version of the primary target that is resistant to this compound. If the resistant version rescues the phenotype, it confirms an on-target effect.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the primary target. If this phenocopies the effect of this compound, it supports an on-target mechanism.
-
Kinome Profiling: Perform a kinase selectivity screen to identify other potential targets of this compound.[5][6] This can provide a broader view of the inhibitor's activity.
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target | 10 | 1x |
| Off-Target A | 100 | 10x |
| Off-Target B | 500 | 50x |
| Off-Target C | >10,000 | >1000x |
Table 2: Hypothetical this compound IC50 Values in Different Cancer Cell Lines
| Cell Line | Primary Target Expression | IC50 (nM) |
| Cell Line X | High | 50 |
| Cell Line Y | Medium | 200 |
| Cell Line Z | Low | >1000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against its target kinase in a biochemical assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase reaction buffer.
-
Prepare a solution of the target kinase and its substrate in the kinase reaction buffer.
-
Prepare an ATP solution at a concentration equal to the Km for the kinase.[7]
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 10 µL of the kinase/substrate mixture to all wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.[4]
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.[8]
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream substrate of its primary target in cells.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated substrate and the total substrate.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Improving CVT-12012 Bioavailability in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges associated with improving the oral bioavailability of the investigational compound CVT-12012 in mouse models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in mice. What are the potential causes and solutions?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility and potential for extensive first-pass metabolism. Key factors to consider include:
-
Poor Solubility and Dissolution: If this compound does not dissolve effectively in the gastrointestinal (GI) tract, its absorption will be limited.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines and/or liver by cytochrome P450 (CYP) enzymes before it can reach systemic circulation.[1][2][3]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump this compound back into the GI lumen, reducing its net absorption.
Troubleshooting Steps:
-
Physicochemical Characterization: Confirm the aqueous solubility and permeability of this compound.
-
Formulation Enhancement: Explore enabling formulations such as lipid-based systems or solid dispersions to improve solubility and dissolution.[4][5][6]
-
In Vitro Metabolism Studies: Use mouse liver and intestinal microsomes to determine the metabolic stability of this compound and identify the major metabolizing enzymes.[1][2]
Q2: What are the recommended starting points for formulating this compound to improve its oral bioavailability?
A2: For a compound with poor solubility like this compound, several formulation strategies can be effective:
-
Lipid-Based Formulations: These are often a good starting point as they can enhance solubility and lymphatic transport, which can help bypass first-pass metabolism in the liver.[5][7] Self-emulsifying drug delivery systems (SEDDS) are a particularly promising option.[5]
-
Amorphous Solid Dispersions: By dispersing this compound in a polymer matrix in an amorphous state, both the solubility and dissolution rate can be significantly increased.[6][8]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.[6]
The choice of formulation will depend on the specific physicochemical properties of this compound.
Q3: How can I assess the impact of my formulation on the bioavailability of this compound in mice?
A3: A standard pharmacokinetic (PK) study in mice is the primary method for evaluating the performance of your formulation. This involves administering this compound in the test formulation and a control formulation (e.g., a simple suspension) to different groups of mice and collecting blood samples at various time points to determine the plasma concentration of the drug over time.
Key PK parameters to compare are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
A significant increase in AUC and/or Cmax for the test formulation compared to the control indicates improved bioavailability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC after oral dosing | Poor aqueous solubility and slow dissolution. | Develop an enabling formulation such as a lipid-based system, solid dispersion, or nanosuspension.[4][5][6] |
| Extensive first-pass metabolism in the gut wall and liver. | Co-administer with a known inhibitor of the relevant metabolic enzymes (if known). Consider formulations that promote lymphatic uptake.[5][7] | |
| High inter-animal variability in plasma concentrations | Inconsistent dissolution of the compound in the GI tract. | Improve the formulation to ensure more uniform and complete dissolution. |
| Food effects; interaction with gut microbiota. | Standardize the fasting/feeding state of the animals during the study. | |
| Unexpectedly high toxicity at a given dose | Formulation excipients may have their own toxicity or may dramatically increase the absorption of this compound beyond the intended exposure. | Conduct a tolerability study with the vehicle (formulation without the drug) alone. Start with a lower dose of this compound in the new formulation. |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for this compound in different formulations to illustrate the potential improvements in bioavailability.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 200 ± 50 | 100 |
| Solid Dispersion | 50 | 250 ± 50 | 1.0 | 1200 ± 200 | 600 |
| Lipid-Based Formulation (SEDDS) | 50 | 400 ± 75 | 0.5 | 2000 ± 300 | 1000 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer.
-
Dissolution: Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:4 drug to polymer).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to form the solid dispersion.
-
Characterization: Analyze the solid dispersion to confirm that the drug is in an amorphous state using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
Protocol 2: Oral Pharmacokinetic Study of this compound Formulations in Mice
-
Animal Acclimatization: Acclimate male BALB/c mice for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Divide the mice into groups (n=5 per group) and administer the different this compound formulations (e.g., suspension, solid dispersion, SEDDS) via oral gavage at a specified dose.
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for each formulation group.
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Hypothetical metabolic pathway of this compound in an enterocyte.
Caption: Decision tree for selecting a formulation strategy for this compound.
References
- 1. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of animal models for intestinal first-pass metabolism of drug candidates to be metabolized by CYP3A enzymes via in vivo and in vitro oxidation of midazolam and triazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Solid Dispersion System for Improving the Oral Bioavailability of Resveratrol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
CVT-12012 experimental variability and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with CVT-12012, a potent and orally bioavailable stearoyl-CoA desaturase (SCD) inhibitor. The following resources are designed to address common challenges and provide solutions to mitigate experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of stearoyl-CoA desaturase (SCD).[1][2][3] SCD is a critical enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[4][5][6] By inhibiting SCD, this compound disrupts this process, leading to an altered ratio of SFAs to MUFAs within cells, which can impact membrane fluidity, signaling pathways, and cellular metabolism.[5][7]
Q2: In which cell lines has the activity of this compound been characterized?
A2: The inhibitory activity of this compound has been characterized in human HEPG2 cells, a human liver cancer cell line, and in rat microsomal assays.[1][8]
Q3: What are the reported IC50 values for this compound?
A3: The reported half-maximal inhibitory concentration (IC50) values for this compound are 6.1 nM for human HEPG2 cells and 38 nM for rat microsomal SCD.[1][8]
Q4: What is the known in vivo activity of this compound?
A4: In studies with sucrose-fed rats, this compound demonstrated a dose-dependent reduction in SCD activity in both plasma and liver. It also significantly reduced liver triglycerides at a dose of 20 mg/kg.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Assay System | Species | IC50 Value |
| HEPG2 Cells | Human | 6.1 nM |
| Microsomal SCD | Rat | 38 nM |
Data sourced from MedchemExpress and DC Chemicals.[1][8]
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Oral Bioavailability | 78% |
| Plasma Clearance | 88 mL/min/kg |
| Elimination Half-life | ~1 hour |
| Liver vs. Plasma Distribution | 76-fold preferential distribution to the liver |
Data sourced from MedchemExpress and "Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: Bench to Bedside Must Only Go Through Liver".[1][9]
Signaling and Experimental Workflow Diagrams
Stearoyl-CoA Desaturase (SCD) Signaling Pathway
Caption: The signaling pathway of Stearoyl-CoA Desaturase 1 (SCD1) and the inhibitory action of this compound.
General Experimental Workflow for an SCD Inhibition Assay
Caption: A generalized workflow for determining the inhibitory activity of this compound on SCD in a cell-based assay.
Troubleshooting Guide
Problem: High variability in IC50 values between experimental replicates.
-
Potential Cause 1: Cell Health and Confluency. The metabolic state of cells can significantly impact SCD activity. Inconsistent cell confluency or poor cell health can lead to variable results.
-
Solution: Ensure consistent cell seeding density and monitor cell health and confluency prior to starting the assay. Only use cells within a specific passage number range.
-
-
Potential Cause 2: Compound Solubility and Stability. this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound can lead to inaccurate concentrations.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Visually inspect for any precipitation. Consider performing a solubility test in your specific cell culture medium.
-
-
Potential Cause 3: Inconsistent Incubation Times. The duration of pre-incubation with the inhibitor and incubation with the substrate are critical parameters.
-
Solution: Use a calibrated timer and ensure consistent timing for all steps across all plates and replicates.
-
Problem: Increased cell death or signs of toxicity observed after treatment with this compound.
-
Potential Cause: Lipotoxicity. Inhibition of SCD leads to an accumulation of saturated fatty acids, which can induce endoplasmic reticulum (ER) stress and apoptosis, a phenomenon known as lipotoxicity.[10][11]
-
Solution 1: Optimize Concentration and Duration. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound that effectively inhibits SCD without causing significant cell death.
-
Solution 2: Oleate Rescue Experiment. To confirm that the observed toxicity is due to SCD inhibition, perform a rescue experiment by co-incubating the cells with oleic acid, the product of the SCD-catalyzed reaction. The addition of oleate should ameliorate the cytotoxic effects.[10]
-
Problem: No or very low SCD inhibitory activity detected.
-
Potential Cause 1: Inactive Compound. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Store the compound as recommended by the supplier (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
-
Potential Cause 2: Low Endogenous SCD Activity in the Chosen Cell Line. The selected cell line may not express sufficient levels of SCD for a robust assay window.
-
Solution: Confirm the expression of SCD1 in your cell line using techniques like Western blot or qRT-PCR. Consider using a cell line known to have high SCD expression, such as HEPG2.
-
-
Potential Cause 3: Issues with the Radiolabeled Substrate. The radiolabeled substrate (e.g., [14C]-Stearic Acid) may have degraded.
-
Solution: Check the expiration date of the radiolabeled substrate and handle it according to the manufacturer's instructions.
-
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues in experiments with this compound.
Detailed Experimental Protocol: Cell-Based SCD Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound in a cell-based assay using radiolabeled stearic acid. Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
HEPG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
[1-14C]-Stearic Acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., Hexane:Isopropanol 3:2 v/v)
-
TLC plates (e.g., Silica Gel G)
-
TLC developing solvent (e.g., Heptane:Isopropyl ether:Acetic acid 60:40:3 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding:
-
Seed HEPG2 cells in 96-well plates at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Incubate cells under standard conditions (37°C, 5% CO2).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO only).
-
-
Inhibitor Pre-incubation:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare the [1-14C]-Stearic Acid substrate solution by complexing it with fatty acid-free BSA in culture medium.
-
Add the radiolabeled substrate solution to each well.
-
Incubate the cells for 4 hours at 37°C.[12]
-
-
Lipid Extraction:
-
Terminate the reaction by removing the medium and washing the cells with cold PBS.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., Hexane:Isopropanol).
-
-
Lipid Separation and Quantification:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in a chamber with the appropriate solvent system to separate the different lipid classes (stearic acid and oleic acid).
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica corresponding to the stearic acid and oleic acid spots into separate scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the SCD activity as the percentage of [14C]-oleic acid formed relative to the total radioactivity ([14C]-stearic acid + [14C]-oleic acid).
-
Normalize the SCD activity of the inhibitor-treated wells to the vehicle control.
-
Plot the normalized SCD activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Stearoyl-CoA desaturase-1 and adaptive stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming growth factor-beta regulates stearoyl coenzyme A desaturase expression through a Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
dealing with CVT-12012 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and mitigating the degradation of CVT-12012 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility characteristics?
A1: this compound is an orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD).[1][2] It is supplied as a crystalline solid. While it is stable as a solid for at least four years when stored at -20°C, its solubility and stability in solution vary significantly depending on the solvent.[1][2] It is soluble in organic solvents like DMSO and DMF (approx. 30 mg/ml) but is only sparingly soluble in aqueous buffers.[1]
Q2: My aqueous solution of this compound looks cloudy or has particles. What is happening?
A2: Cloudiness or precipitation in an aqueous solution of this compound can be due to several factors. The most common reason is its low aqueous solubility. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[1] Even with this method, the solubility in a 1:6 solution of DMSO:PBS (pH 7.2) is only about 0.14 mg/ml.[1] Precipitation can also be a sign of chemical degradation, where the resulting products are less soluble than the parent compound.
Q3: How long can I store this compound in an aqueous solution?
A3: It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1] The compound shows instability in aqueous media, likely due to processes such as hydrolysis or oxidation. For consistent experimental results, always prepare fresh aqueous solutions from a DMSO stock immediately before use.
Q4: What is the best practice for preparing and storing a stock solution of this compound?
A4: The best practice is to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO.[3] Once prepared, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When preparing the stock, use a sterile, dry microcentrifuge tube and ensure the compound is fully dissolved by gentle vortexing.[2][4]
Q5: What factors can accelerate the degradation of this compound in my experiments?
A5: Several factors can accelerate the degradation of small molecules like this compound in aqueous solutions. These include:
-
pH: The stability of compounds can be highly pH-dependent. Degradation via hydrolysis is often catalyzed by acidic or basic conditions.[5][6]
-
Temperature: Higher temperatures typically increase the rate of chemical degradation.[7]
-
Light: Exposure to light, especially UV light, can cause photolytic degradation.[8]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the buffer can lead to oxidative degradation.[5][8]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | Low aqueous solubility; Degradation into insoluble products. | Prepare a fresh solution. Ensure the final concentration is below the solubility limit (approx. 0.14 mg/ml in 1:6 DMSO:PBS).[1] Consider using a co-solvent if compatible with your assay.[3] |
| Loss of Biological Activity Over Time | Chemical degradation of the compound in the assay medium. | Prepare fresh dilutions for each experiment. Minimize the incubation time of the compound in aqueous media if possible. Perform a stability study (see protocol below) to determine the degradation rate in your specific buffer.[7] |
| Appearance of New Peaks in HPLC/LC-MS | Degradation of this compound. | This is a clear indicator of instability. Prepare a fresh stock solution from solid material. Analyze the fresh solution to confirm the absence of extra peaks. Store stock solutions as small, single-use aliquots at -80°C.[3][7] |
| Change in Solution Color | Chemical degradation. | A color change often signifies the formation of new chemical entities. Discard the solution immediately and prepare a fresh one. Investigate potential sources of contamination or degradation (e.g., light exposure, reactive buffer components).[7] |
| Inconsistent Experimental Results | Variable concentration of active this compound due to degradation. | Standardize solution preparation rigorously. Always use freshly prepared aqueous solutions. Aliquot DMSO stock solutions to prevent degradation from multiple freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable stock solution in DMSO and a fresh aqueous working solution for immediate use.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
Procedure:
-
Prepare DMSO Stock Solution (e.g., 10 mM): a. Weigh the required amount of this compound (Formula Weight: 434.4 g/mol ) in a sterile microcentrifuge tube.[2] b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. c. Gently vortex the tube until the solid is completely dissolved. Avoid vigorous mixing to prevent introducing air.[2] d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -20°C or -80°C. The solid is stable for ≥ 4 years at -20°C.[1][2]
-
Prepare Aqueous Working Solution: a. Immediately before the experiment, thaw one aliquot of the DMSO stock solution. b. Dilute the stock solution dropwise into the desired aqueous buffer while gently mixing to reach the final working concentration.[2] c. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.[3] d. Use this aqueous solution on the same day it is prepared. Do not store it.[1]
Protocol 2: Chemical Stability Assessment of this compound in Aqueous Buffers
Objective: To determine the degradation rate of this compound in different aqueous buffers over time.
Methodology: This protocol is based on standard methods for assessing small molecule stability and uses HPLC to quantify the remaining parent compound over time.[7][8]
Experimental Conditions Summary:
| Parameter | Condition | Rationale |
| Test Compound | This compound | |
| Stock Solution | 10 mM in DMSO | High concentration for accurate dilution. |
| Working Concentration | 10 µM | Representative concentration for many assays. |
| Buffers | Acetate (pH 4.5), PBS (pH 7.4), Glycine (pH 9.0) | To assess stability across a relevant pH range.[8] |
| Incubation Temp. | 37°C | To simulate typical cell culture conditions. |
| Time Points | 0, 1, 2, 4, 8, 24 hours | To monitor degradation over a full day. |
| Analysis Method | HPLC-UV or LC-MS | To quantify the parent compound.[1][8][9] |
Procedure:
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare the three aqueous buffers (Acetate, PBS, Glycine).
-
Incubation: a. For each buffer, prepare a sufficient volume of the 10 µM this compound working solution. b. Aliquot the working solutions into separate tubes for each time point. c. Place the tubes in an incubator set to 37°C.
-
Time-Point Sampling: a. At each designated time point (0, 1, 2, 4, 8, 24 hours), remove the corresponding tubes for each buffer. b. Immediately quench any potential further degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C until analysis.
-
HPLC Analysis: a. Analyze all samples in a single batch to ensure consistency. b. Use a C18 reversed-phase column.[1] c. Employ a mobile phase gradient of acetonitrile and water (with 0.1% formic acid for better peak shape). d. Detect this compound using a UV detector at its maximum absorbance wavelength (λmax: 228, 379 nm).[1][2]
-
Data Analysis: a. For each buffer, calculate the peak area of this compound at each time point. b. Determine the percentage of this compound remaining by normalizing the peak area at each time point (Tx) to the peak area at T0: % Remaining = (Area_Tx / Area_T0) * 100. c. Plot the % Remaining versus time for each buffer to visualize the degradation kinetics.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive screening study of pesticide degradation via oxidation and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
how to minimize CVT-12012 toxicity in cell lines
Welcome to the technical support center for CVT-12012. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues related to in vitro cell line toxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High levels of cytotoxicity observed across multiple cell lines at expected therapeutic concentrations. | Off-target effects: this compound, while targeting the EGFR pathway, may have off-target activities affecting crucial cellular processes. | - Dose-response curve: Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the precise IC50 for your cell line.[1] - Optimize treatment duration: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to find the optimal exposure time.[1] - Cell line sensitivity: Different cell lines exhibit varying sensitivities. Consider using a panel of cell lines to identify the most suitable model. |
| Observed cytotoxicity does not correlate with EGFR expression levels. | Off-target kinase inhibition: this compound might be inhibiting other kinases essential for cell survival in certain cell lines, independent of EGFR expression. For example, some TKIs can affect kinases like HER2/ErbB2, which is important for cardiomyocyte survival.[2][3] | - Kinase profiling: If available, perform a kinase profiling assay to identify potential off-target interactions of this compound. - Pathway analysis: Investigate the downstream signaling pathways affected by this compound in your specific cell line to understand the mechanism of toxicity. |
| Inconsistent or non-reproducible results in toxicity assays. | Compound handling and experimental setup: Variability can arise from improper handling of this compound or inconsistencies in the experimental protocol. | - Proper solubilization: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high concentration for the stock solution. The final solvent concentration in the culture medium should be low (typically <0.1%) and non-toxic.[1] - Standardize cell culture conditions: Maintain consistency in cell passage number, confluency at the time of treatment, and media composition.[1] - Use appropriate controls: Include positive (a known cytotoxic agent) and negative (vehicle) controls in all assays to normalize data and ensure assay performance.[1] |
| Specific morphological changes observed in cells (e.g., vacuolization, detachment) even at sub-lethal concentrations. | Induction of cellular stress pathways: this compound may be inducing specific stress responses, such as autophagy or anoikis, that precede cell death. | - Cellular imaging: Use microscopy to document morphological changes. - Mechanism-specific assays: Employ assays to investigate specific cellular processes like autophagy (e.g., LC3-II immunoblotting) or apoptosis (e.g., Annexin V staining). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR kinase domain, it inhibits autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[4][5]
Q2: What are the common off-target effects observed with this compound in cell lines?
A2: While designed to be specific for EGFR, this compound may exhibit off-target activities against other kinases due to sequence homology in their catalytic domains.[2] Commonly observed off-target effects in vitro can include inhibition of other members of the ErbB family (e.g., HER2/ErbB2), which can lead to cardiotoxicity in cardiomyocyte cell lines.[2][3] It is recommended to assess the effects of this compound on a panel of kinases to better understand its specificity profile.
Q3: How can I minimize the toxicity of this compound in my cell culture experiments while maintaining its on-target efficacy?
A3: To minimize toxicity, it is crucial to first determine the optimal concentration and treatment duration for your specific cell line by performing detailed dose-response and time-course experiments.[1] Additionally, consider the following strategies:
-
Media Supplementation: While not a direct countermeasure, ensuring optimal cell health with a complete and fresh culture medium can improve cellular resilience. Supplements like L-glutamine and non-essential amino acids can support rapidly dividing cells.[6]
-
Reduced Serum Conditions: In some cases, reducing the serum concentration in the culture medium can decrease the metabolic activity of the cells and potentially lower their sensitivity to toxic insults, though this should be validated for your specific cell line and experimental goals.
-
Co-treatment with cytoprotective agents: Depending on the mechanism of toxicity, co-treatment with antioxidants (if toxicity is mediated by reactive oxygen species) or other cytoprotective agents could be explored, but this requires careful validation to ensure no interference with the on-target effect of this compound.
Q4: My cells are developing resistance to this compound. What are the potential mechanisms?
A4: Resistance to EGFR inhibitors like this compound can arise through several mechanisms. A common mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, which can alter the drug's binding affinity.[7] Other mechanisms include the activation of bypass signaling pathways that compensate for the inhibition of EGFR signaling.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound against a panel of cancer cell lines with varying EGFR status. This data is for illustrative purposes to guide experimental design.
| Cell Line | Cancer Type | EGFR Status | This compound IC50 (nM) |
| A431 | Skin Squamous Cell Carcinoma | Wild-type (overexpressed) | 15 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | >1000 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 5 |
| MCF-7 | Breast Cancer | Wild-type (low expression) | 500 |
| H9c2 | Rat Cardiomyoblast | N/A | >5000 (assessment of cardiotoxicity recommended) |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include vehicle control (medium with DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[1]
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using the flow cytometry analysis software.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Chronic pharmacologic inhibition of EGFR leads to cardiac dysfunction in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity Assessment of EGFR Tyrosine Kinase Inhibitors Using Human iPS Cell‐Derived Cardiomyocytes and FDA Adverse Events Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 6. Cell Culture Media Supplements | Thermo Fisher Scientific - US [thermofisher.com]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Information on CVT-12012 Currently Unavailable
Initial searches for the compound "CVT-12012" have revealed a significant lack of publicly available scientific data regarding its biological activity, mechanism of action, and use in experimental studies. While the chemical identity of this compound, also known as TQB67535, has been confirmed, there is no accessible research to support the creation of a detailed technical support center as requested.
The compound this compound is identified by the following:
-
CAS Number: 1018675-35-8
-
Chemical Formula: C₂₁H₂₁F₃N₄O₃
-
IUPAC Name: 2-hydroxy-N-[2-(3-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]amino}-1(2H)-quinoxalinyl)ethyl]acetamide
Despite extensive searches for research articles, patents, and clinical trial data associated with this compound and its synonym TQB67535, no information was found concerning:
-
The biological target(s) of the compound.
-
Its mechanism of action and any related signaling pathways.
-
Results from in vitro or in vivo studies, including dose-response or treatment duration data.
-
Established experimental protocols.
The absence of this critical information makes it impossible to generate the requested technical support content, which would include frequently asked questions, troubleshooting guides for experiments, quantitative data summaries, detailed experimental methodologies, and diagrams of signaling pathways.
This lack of public information suggests that this compound may be a very new compound, a proprietary molecule with no published data, or a designation that is not widely used in scientific literature.
We regret that we are unable to fulfill the request for a technical support center on refining this compound treatment duration at this time due to the unavailability of the necessary foundational scientific data. We will continue to monitor for any emerging information on this compound.
Technical Support Center: CVT-12012 Synthesis and Purification
Disclaimer: Publicly available, detailed experimental protocols for the synthesis and purification of CVT-12012 are limited. This guide provides troubleshooting advice and answers to frequently asked questions based on the known chemical structure of this compound and general principles of small molecule drug development. The proposed experimental workflows are representative and may require optimization.
Troubleshooting Guides
This section provides solutions to common problems that researchers may encounter during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield | Incomplete reaction, side reactions, degradation of starting materials or product. | - Monitor reaction progress using TLC or LC-MS to determine optimal reaction time.- Purify reagents and ensure anhydrous conditions if moisture-sensitive.- Optimize reaction temperature and catalyst loading. |
| Formation of multiple byproducts | Non-specific reactions, reactive intermediates. | - Adjust reaction conditions (temperature, solvent, catalyst) to favor the desired product.- Use protecting groups for sensitive functional moieties.- Investigate alternative synthetic routes with higher selectivity. |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent, formation of an emulsion during workup. | - If soluble, use an anti-solvent to precipitate the product.- For emulsions, add brine or filter through celite.- Consider alternative workup procedures or direct purification by chromatography. |
| Inconsistent results between batches | Variability in reagent quality, reaction conditions not well-controlled. | - Use reagents from the same batch or qualify new batches.- Maintain strict control over reaction parameters (temperature, stirring speed, addition rates).[1] |
Purification Troubleshooting (HPLC)
| Problem | Potential Cause | Recommended Solution |
| Peak tailing | Column contamination, interaction of basic analyte with acidic silica. | - Use a guard column to protect the analytical column.[2]- Add a modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase.- Use a base-deactivated column. |
| Peak fronting | Sample overload, sample solvent stronger than mobile phase. | - Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.[2] |
| High backpressure | Blockage in the column or system. | - Filter all samples and mobile phases before use.- Back-flush the column with a strong solvent.- Check for blockages in the tubing and frits.[2][3] |
| Ghost peaks | Contamination in the mobile phase, carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases.- Incorporate a needle wash step in the autosampler sequence.- Inject a blank run to identify the source of contamination.[4] |
| Baseline noise or drift | Air bubbles in the system, detector lamp instability, contaminated mobile phase. | - Degas the mobile phase thoroughly.- Purge the pump and detector.- Allow the detector lamp to warm up properly.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
A1: this compound is a small molecule with the IUPAC name 2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methylamino]quinoxalin-1-yl]ethyl]acetamide. Its molecular formula is C21H21F3N4O3.[5][6]
Q2: What are the general challenges in the synthesis of complex small molecules like this compound?
A2: The synthesis of complex small molecules often involves multi-step processes which can be challenging in terms of achieving high overall yields and purity.[1][7][8] Key challenges include managing complex reaction kinetics, controlling stereochemistry, and minimizing the formation of impurities that can be difficult to separate from the final product.[1]
Q3: What are some starting points for developing a purification method for this compound?
A3: Based on its structure, this compound is a relatively polar molecule. A good starting point for purification by reverse-phase HPLC would be a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Q4: How can I improve the solubility of this compound for purification and formulation?
A4: The solubility of this compound is reported to be good in DMF and DMSO, but limited in ethanol and aqueous solutions.[9] For purification, dissolving the crude product in a small amount of a strong organic solvent like DMSO before diluting with the mobile phase is a common strategy. For formulation, solubility enhancement techniques such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.[10]
Q5: What analytical techniques are suitable for characterizing the purity of this compound?
A5: A combination of analytical techniques should be used to ensure the purity and identity of the final compound. These include:
-
HPLC with UV detection for assessing purity and quantifying impurities.
-
LC-MS to confirm the molecular weight of the product and identify impurities.
-
NMR spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
Elemental analysis to confirm the elemental composition.
Experimental Protocols
Representative Synthesis Workflow for a Quinoxalinone Core
The synthesis of a quinoxalinone derivative like this compound would likely involve a multi-step sequence. A plausible, though hypothetical, route is outlined below.
Caption: A representative synthetic workflow for a quinoxalinone derivative.
General Purification Workflow
A typical purification workflow for a small molecule drug candidate like this compound is depicted below.
Caption: A general workflow for the purification of a small molecule.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low HPLC Resolution
The following diagram illustrates a logical approach to troubleshooting poor resolution in HPLC.
Caption: A troubleshooting decision tree for low HPLC resolution.
References
- 1. agilent.com [agilent.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. PubChemLite - this compound (C21H21F3N4O3) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 1018675-35-8 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. The Challenges In Small Molecule Drug Development – Part I - Tempo Bioscience [tempobioscience.com]
- 9. This compound | 1018675-35-8 [m.chemicalbook.com]
- 10. lonza.com [lonza.com]
addressing inconsistent results with CVT-12012
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with CVT-12012.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD).[1] SCD is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids. By inhibiting SCD, this compound can modulate lipid metabolism and cellular signaling pathways that are dependent on these fatty acids.
Q2: In which types of assays is this compound typically used?
A2: this compound is primarily used in enzymatic assays to determine its direct inhibitory effect on SCD activity and in cell-based assays to investigate its effects on cellular processes such as lipid metabolism, cell proliferation, and signaling.[1] Common cell lines for these assays include human liver cancer cells like HepG2.[1]
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in different experimental systems. These values are crucial for designing experiments with appropriate concentrations of the inhibitor.
| Assay System | IC50 Value |
| Rat microsomal SCD | 38 nM |
| Human HepG2 cell-based SCD assay | 6.1 nM |
| [Source: DC Chemicals][1] |
Q4: What are some common reasons for inconsistent results in my experiments with this compound?
A4: Inconsistent results with this compound can arise from several factors, many of which are common to enzymatic and cell-based assays. These can include issues with reagent preparation and storage, temperature fluctuations, improper incubation times, and contamination.[2] Specific to this compound, variability in cell line passage number and health, as well as the specific experimental conditions, can significantly impact outcomes.
Troubleshooting Guides
Inconsistent Results in Enzymatic Assays
Enzymatic assays measuring SCD activity are critical for evaluating the direct effect of this compound. Here’s how to troubleshoot common issues:
| Problem | Potential Cause | Recommended Solution |
| No or low enzyme activity | Incorrect assay buffer temperature. | Ensure the assay buffer is at room temperature before use.[3] |
| Omission of a protocol step. | Carefully review and follow the protocol precisely.[3] | |
| Inactive enzyme due to improper storage. | Store enzymes at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[2] | |
| Incorrect substrate concentration. | Ensure the substrate concentration is appropriate for the assay. | |
| High background signal | Contaminated reagents. | Use fresh, high-purity reagents and sterile techniques.[2] |
| Incorrect wavelength reading. | Verify the plate reader's wavelength settings match the assay's requirements.[3] | |
| Variable results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing.[3] |
| Incomplete mixing of reagents. | Gently vortex or mix all solutions thoroughly before use. | |
| Air bubbles in wells. | Be careful to avoid introducing air bubbles when pipetting. |
Inconsistent Results in Cell-Based Assays
Cell-based assays are essential for understanding the physiological effects of this compound. Below are common problems and solutions:
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability/growth | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well. |
| Cell line instability. | Use cells with a low passage number and regularly check for mycoplasma contamination. | |
| Uneven drug distribution. | Mix the plate gently after adding this compound to ensure even distribution. | |
| Unexpected changes in lipid profiles | Serum variability in culture media. | Use a consistent batch of serum or serum-free media if possible. |
| Variations in incubation time. | Adhere strictly to the specified incubation times. | |
| Low potency or efficacy of this compound | Drug degradation. | Prepare fresh stock solutions of this compound and store them properly. |
| Cell confluence affecting drug response. | Standardize the cell confluence at the time of treatment. |
Experimental Protocols
Standard Protocol for SCD1 Enzymatic Assay
-
Prepare Reagents : Thaw all components (enzyme, substrate, buffer) to room temperature.
-
Reaction Mix : Prepare a master mix containing the assay buffer, substrate (e.g., radiolabeled stearoyl-CoA), and cofactors (e.g., NADPH).
-
Inhibitor Addition : Add varying concentrations of this compound to the appropriate wells of a microplate.
-
Enzyme Addition : Initiate the reaction by adding the SCD enzyme preparation to all wells.
-
Incubation : Incubate the plate at the optimal temperature (e.g., 37°C) for a specific duration.
-
Termination : Stop the reaction using a suitable stop solution.
-
Detection : Measure the product formation using an appropriate method (e.g., scintillation counting for radiolabeled products).
General Protocol for Cell-Based Lipid Accumulation Assay (using HepG2 cells)
-
Cell Seeding : Plate HepG2 cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with different concentrations of this compound. Include appropriate vehicle controls.
-
Incubation : Incubate the cells for a specified period (e.g., 24-48 hours) to allow for changes in lipid metabolism.
-
Lipid Staining : Fix the cells and stain for neutral lipids using a fluorescent dye such as Nile Red or Oil Red O.
-
Imaging and Quantification : Acquire images using a fluorescence microscope or plate reader and quantify the lipid accumulation.
Visualizations
Caption: A generalized workflow for enzymatic and cell-based assays with this compound.
Caption: The inhibitory effect of this compound on the SCD1 pathway.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
References
Validation & Comparative
A Comparative Guide to CVT-12012 and Established Stearoyl-CoA Desaturase (SCD) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel stearoyl-CoA desaturase (SCD) inhibitor, CVT-12012, with other established inhibitors of the same target. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to Stearoyl-CoA Desaturase (SCD)
Stearoyl-CoA desaturase is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is vital for various cellular functions, including membrane fluidity, lipid signaling, and energy storage. Dysregulation of SCD activity has been implicated in a range of diseases, including metabolic disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target.
Overview of this compound
This compound is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase. Preclinical data indicates its efficacy in inhibiting SCD activity in both enzymatic and cellular assays, with good pharmacokinetic properties observed in animal models.
Quantitative Comparison of SCD Inhibitors
The following tables summarize the in vitro potency of this compound in comparison to a selection of established SCD inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce SCD activity by 50%.
Table 1: Enzymatic Inhibition of Stearoyl-CoA Desaturase (SCD)
| Compound | Target | IC50 (nM) | Reference |
| This compound | Rat Microsomal SCD | 38 | [1] |
| A939572 | Human SCD1 | 37 | [1][2][3][4][5] |
| Mouse SCD1 | <4 | [3][4][5] | |
| CAY10566 | Human SCD1 | 26 | [1][2][6][7][8][9] |
| Mouse SCD1 | 4.5 | [1][2][6][7][8][9] | |
| MK-8245 | Human SCD1 | 1 | [1][2][5][10][11][12][13] |
| Rat SCD1 | 3 | [1][2][5][10][11][12][13] | |
| Mouse SCD1 | 3 | [1][2][5][10][11][12][13] | |
| T-3764518 | Human SCD1 | 4.7 | [1][13][14][15][16] |
| SSI-4 | SCD1 | 1.9 | [13] |
Table 2: Cellular Inhibition of Stearoyl-CoA Desaturase (SCD) in HepG2 Cells
| Compound | IC50 (nM) | Reference |
| This compound | 6.1 | [1][5] |
| CAY10566 | 6.8 - 7.9 | [1][2][6][7][8][9] |
| CVT-11127 | 410 | [13] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: SCD1 Signaling Pathways and Points of Inhibition.
Caption: General Workflow for IC50 Determination of SCD Inhibitors.
Experimental Protocols
Microsomal Stearoyl-CoA Desaturase (SCD) Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against SCD enzyme activity in a subcellular fraction.
Materials:
-
Liver microsomes (e.g., from rat or human)
-
Test inhibitor (e.g., this compound)
-
[14C]Stearoyl-CoA (radiolabeled substrate)
-
NADH
-
ATP
-
Coenzyme A
-
Bovine Serum Albumin (fatty acid-free)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, Coenzyme A, and NADH.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control (DMSO only).
-
Microsome Addition: Add a standardized amount of liver microsomes to each tube.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the [14C]Stearoyl-CoA substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or base).
-
Lipid Extraction: Extract the total lipids from the reaction mixture using a suitable organic solvent system (e.g., chloroform:methanol).
-
Separation of Fatty Acids: Separate the unreacted [14C]Stearoyl-CoA from the product, [14C]Oleoyl-CoA, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactivity in the substrate and product spots/peaks using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Stearoyl-CoA Desaturase (SCD) Inhibition Assay (HepG2 Cells)
Objective: To determine the potency of an inhibitor on SCD activity within a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Test inhibitor (e.g., this compound)
-
[14C]Stearic acid or [14C]acetic acid
-
Cell lysis buffer
-
Organic solvents for lipid extraction (e.g., hexane, isopropanol)
-
TLC or HPLC system
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 2-24 hours).
-
Radiolabeling: Add a radiolabeled precursor, such as [14C]stearic acid or [14C]acetic acid, to the cell culture medium and incubate for a defined time to allow for its incorporation and conversion.
-
Cell Lysis: Wash the cells to remove excess radiolabel and then lyse the cells using a suitable lysis buffer.
-
Lipid Extraction: Extract the total lipids from the cell lysate.
-
Saponification and Fatty Acid Methylation (optional but recommended): Hydrolyze the lipids to free fatty acids and then convert them to fatty acid methyl esters (FAMEs) for better separation.
-
Separation: Separate the different fatty acid species (saturated and monounsaturated) using TLC or HPLC.
-
Quantification: Quantify the radioactivity associated with the saturated and monounsaturated fatty acid fractions.
-
Data Analysis: Calculate the desaturation index (e.g., ratio of [14C]oleic acid to [14C]stearic acid). Determine the percentage of inhibition of the desaturation index at each inhibitor concentration and calculate the IC50 value as described for the microsomal assay.
Conclusion
This compound demonstrates potent inhibition of stearoyl-CoA desaturase in both enzymatic and cellular assays, with its activity being comparable to or exceeding that of several established SCD inhibitors. The provided data and protocols offer a framework for the further evaluation and characterization of this compound and other novel SCD inhibitors in drug discovery and development programs. The visualization of the associated signaling pathways highlights the potential downstream effects of SCD inhibition, which may have therapeutic implications in various disease models.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A939572 - tcsc0305 - Taiclone [taiclone.com]
- 5. Stearoyl-CoA Desaturase (SCD) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CAY10566 | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. T-3764518 - Immunomart [immunomart.com]
- 15. T-3764518 |CAS:1809151-56-1 Probechem Biochemicals [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of CVT-12012 Across Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of CVT-12012, a potent stearoyl-CoA desaturase (SCD) inhibitor, across various cancer cell lines. This document outlines supporting experimental data, details relevant methodologies, and contrasts its performance with alternative SCD inhibitors.
This compound has emerged as a significant subject of research due to its targeted inhibition of stearoyl-CoA desaturase (SCD), an enzyme pivotal in lipid metabolism. Dysregulation of SCD activity has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This guide synthesizes available data to facilitate an objective assessment of this compound's potential in oncology research and development.
Quantitative Efficacy Analysis
The inhibitory activity of this compound and its alternatives is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available IC50 data for this compound and other prominent SCD inhibitors across different cell lines and assay formats.
| Compound | Cell Line/Assay | IC50 (nM) |
| This compound | Human HEPG2 (Hepatocellular Carcinoma) | 6.1[1] |
| Rat Microsomal Assay | 38[1] | |
| Human H460 (Non-Small Cell Lung Cancer) | Potentiates gefitinib-dependent inhibition[1][2] |
Table 1: Efficacy of this compound in Various Assays. Note that for the H460 cell line, a specific IC50 value for this compound as a standalone agent was not available in the reviewed literature; its effect was noted in combination therapy.
For a comprehensive evaluation, the efficacy of this compound is compared against other well-characterized SCD inhibitors.
| Compound | Cell Line/Assay | IC50 (nM) |
| A939572 | Mouse SCD1 Enzymatic Assay | <4[3] |
| Human SCD1 Enzymatic Assay | 37[3] | |
| CAY10566 | Mouse Enzymatic Assay | 4.5[3] |
| Human Enzymatic Assay | 26[3] | |
| Human HEPG2 (Hepatocellular Carcinoma) | 7.9 / 6.8[3] | |
| CVT-11127 | Human H460 (Non-Small Cell Lung Cancer) | Showed antiproliferative activity at 1000 nM[4] |
| MF-438 | MPEDCC and NCI-H460 cell lines | 2.3[1] |
Table 2: Efficacy of Alternative Stearoyl-CoA Desaturase Inhibitors. This table provides a snapshot of the potency of alternative compounds, allowing for a comparative assessment of their inhibitory activities.
Experimental Methodologies
The determination of IC50 values is a critical component of in vitro drug efficacy studies. The most frequently employed method for assessing the impact of SCD inhibitors on cancer cell viability is the MTT assay.
MTT Assay Protocol for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other SCD inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated to allow for cell attachment.
-
Compound Treatment: A serial dilution of the SCD inhibitor is prepared. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the inhibitor. Control wells with medium and no inhibitor are also included.
-
Incubation: The plates are incubated for a period that can range from 24 to 72 hours, depending on the cell line and experimental design.[5]
-
MTT Addition: After the incubation period, the medium is removed and replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a plate reader at a specific wavelength (typically between 550 and 600 nm).
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the control.[6]
Below is a graphical representation of a typical experimental workflow for determining the IC50 of an SCD inhibitor.
Caption: Workflow for determining the IC50 of this compound.
Mechanism of Action and Signaling Pathway
Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This process is crucial for various cellular functions, including membrane fluidity, cell signaling, and lipid storage. In cancer cells, the upregulation of SCD1 has been linked to increased proliferation, survival, and resistance to therapy.
This compound and other SCD inhibitors exert their anticancer effects by blocking the activity of SCD1. This leads to an accumulation of SFAs and a depletion of MUFAs, which in turn can trigger a cascade of cellular events, including:
-
ER Stress and Apoptosis: The imbalance in fatty acid composition can lead to endoplasmic reticulum (ER) stress, which, if unresolved, can activate apoptotic pathways and lead to cell death.
-
Inhibition of Proliferation: Changes in membrane fluidity and lipid signaling can disrupt pathways that are essential for cell cycle progression, leading to an arrest in cell proliferation.
-
Sensitization to other therapies: By altering the lipid metabolism of cancer cells, SCD inhibitors can make them more susceptible to other anticancer agents.[1][2]
The signaling pathway of SCD1 is complex and involves multiple upstream regulators and downstream effectors.
Caption: SCD1 signaling and the inhibitory action of this compound.
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Adenosine A1 Receptor Antagonist Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Due to the absence of publicly available information on "CVT-12012," this guide provides a comparative analysis of binding assays for well-characterized adenosine A1 receptor antagonists. This information is intended to serve as a valuable resource for researchers engaged in the study of adenosine receptor pharmacology and the development of novel therapeutics targeting this receptor.
The adenosine A1 receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in regulating a wide array of physiological processes, particularly in the cardiovascular and central nervous systems. Its activation by endogenous adenosine leads to inhibitory effects, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels. Consequently, antagonists of the A1 receptor are of significant interest for various therapeutic applications.
This guide offers a comparative overview of the binding characteristics of three prominent adenosine A1 receptor antagonists: DPCPX, SLV320, and KW-6002. We present their binding affinities in a clear, tabular format and provide detailed protocols for the experimental assays used to determine these values. Furthermore, we include visualizations of the adenosine A1 receptor signaling pathway and a typical experimental workflow to aid in the understanding of these fundamental concepts.
Comparative Binding Affinity of Adenosine A1 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of DPCPX, SLV320, and KW-6002 for the human adenosine A1 receptor and their selectivity over other adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Adenosine A1 (Ki, nM) | Adenosine A2A (Ki, nM) | Adenosine A2B (Ki, nM) | Adenosine A3 (Ki, nM) |
| DPCPX | 0.46 | 398 | 3981 | 200 |
| SLV320 | 1 | 398 | 3981 | 200 |
| KW-6002 | >287 | 9.12 | - | - |
Data sourced from multiple publicly available research articles and databases.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: DPCPX, SLV320, KW-6002, or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1 receptor agonist or antagonist (e.g., 10 µM NECA).
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 5-10 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]-DPCPX (at a final concentration close to its Kd, e.g., 1-2 nM).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Measurement
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of A1 receptor activation.
Materials:
-
Cells: Whole cells expressing the human adenosine A1 receptor (e.g., CHO-K1 cells).
-
Agonist: A selective A1 receptor agonist (e.g., N6-Cyclopentyladenosine, CPA).
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compounds: Adenosine A1 receptor antagonists.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: On the day of the assay, wash the cells with serum-free media and then pre-incubate them with various concentrations of the antagonist for 15-30 minutes.
-
Stimulation: Add a fixed concentration of the A1 receptor agonist (e.g., CPA) and a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
This functional IC50 provides a measure of the antagonist's potency in a cellular context.
-
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Independent Verification of CVT-12012 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stearoyl-CoA desaturase (SCD) inhibitor, CVT-12012, with alternative compounds. The information presented herein is supported by experimental data and detailed methodologies to facilitate independent verification of its activity.
This compound is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in fatty acid metabolism. SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This process is crucial for various cellular functions, including membrane fluidity, lipid signaling, and energy storage. Dysregulation of SCD activity has been implicated in numerous diseases, including metabolic disorders and cancer, making it a compelling target for therapeutic intervention.
Comparative Analysis of SCD Inhibitors
The following table summarizes the in vitro potency of this compound and several alternative SCD inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay System | IC50 (nM) | Reference |
| This compound | Rat SCD | Microsomal Assay | 38 | [1] |
| Human SCD1 | HepG2 Cells | 6.1 | [1] | |
| A939572 | Mouse SCD1 | Enzymatic Assay | <4 | [2] |
| Human SCD1 | Enzymatic Assay | 37 | [2] | |
| CAY10566 | Mouse SCD1 | Enzymatic Assay | 4.5 | [3] |
| Human SCD1 | Enzymatic Assay | 26 | [3] | |
| Human SCD1 | HepG2 Cells | 7.9 | [3] | |
| MF-438 | Human SCD1 | - | - | [4][5] |
| SCD1 inhibitor-1 | Human SCD1 | Recombinant Enzyme | 8.8 | [1] |
Experimental Protocols for Activity Verification
To independently verify the activity of this compound and other SCD inhibitors, the following experimental protocols can be employed.
In Vitro SCD1 Inhibition Assay (Microsomal Assay)
This assay measures the direct inhibitory effect of a compound on the SCD enzyme activity in a cell-free system.
Materials:
-
Liver microsomes (from rat or human)
-
[14C]-Stearoyl-CoA (radiolabeled substrate)
-
NADH
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing liver microsomes, NADH, and BSA in the assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [14C]-Stearoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a solution of a strong base to saponify the lipids).
-
Extract the fatty acids from the reaction mixture.
-
Separate the saturated ([14C]-stearic acid) and monounsaturated ([14C]-oleic acid) fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactivity in the stearic acid and oleic acid spots or peaks using a scintillation counter.
-
Calculate the percentage of SCD activity by determining the ratio of [14C]-oleic acid to the total radioactivity ([14C]-stearic acid + [14C]-oleic acid).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular SCD1 Activity Assay
This assay measures the ability of a compound to inhibit SCD activity within a cellular context.
Materials:
-
Human liver cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[14C]-Stearic acid or deuterium-labeled stearic acid
-
Test compounds (e.g., this compound)
-
Lipid extraction solvents
-
HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Culture HepG2 cells to a suitable confluency in multi-well plates.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).
-
Add [14C]-stearic acid or deuterium-labeled stearic acid to the cell culture medium and incubate for a few hours to allow for cellular uptake and metabolism.[6]
-
Wash the cells to remove any unincorporated labeled fatty acid.
-
Harvest the cells and extract the total cellular lipids.[6]
-
Saponify the lipids to release the fatty acids.
-
Analyze the fatty acid composition by HPLC with a radioactivity detector or by LC-MS to determine the ratio of the labeled monounsaturated fatty acid product (e.g., oleic acid) to the labeled saturated fatty acid substrate (stearic acid).[6][7]
-
Calculate the percentage of SCD inhibition and determine the IC50 value.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: SCD1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Verifying this compound Activity.
Caption: Logical Comparison of this compound with Alternative SCD Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (MF-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Two Stearoyl-CoA Desaturase-1 Targeting Compounds: CVT-12012 and Aramchol
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CVT-12012, a direct inhibitor of Stearoyl-CoA Desaturase (SCD), and Aramchol, a downregulator of SCD1 expression. This analysis is based on publicly available preclinical and clinical data.
Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its role in various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and dyslipidemia, has made it an attractive therapeutic target. This guide evaluates two distinct therapeutic strategies targeting SCD1: direct enzymatic inhibition with this compound and downregulation of SCD1 expression with Aramchol.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Aramchol, providing a comparative overview of their potency and mechanism of action.
| Parameter | This compound | Aramchol (Competitor XYZ) |
| Mechanism of Action | Direct, potent inhibitor of SCD enzyme activity. | Downregulates SCD1 mRNA expression. |
| In Vitro Potency | IC50: 38 nM (rat microsomal SCD) IC50: 6.1 nM (human HepG2 cell-based SCD assay)[1] | Significantly reduced SCD1 mRNA at 10 µM in human hepatic stellate cells. |
| In Vivo Efficacy | Demonstrated good oral bioavailability (78%) in rats.[1] | Reduced liver fat, improved metabolic parameters, and showed anti-fibrotic effects in clinical trials for NASH. |
| Development Stage | Preclinical | Phase III clinical trials for NASH. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: SCD1 Signaling Pathway and Points of Intervention.
Caption: General Experimental Workflow for SCD Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of investigational compounds. Below are representative protocols for key experiments cited in the evaluation of SCD1 inhibitors.
In Vitro SCD1 Activity Assay (Microsomal)
Objective: To determine the direct inhibitory effect of a compound on SCD1 enzyme activity in a subcellular fraction.
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from untreated rats through differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer with glycerol) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Reaction: The reaction mixture contains the liver microsomes, a source of reducing equivalents (NADH or NADPH), and the test compound at various concentrations (or vehicle control) in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, radiolabeled [14C]stearoyl-CoA.
-
Incubation: The reaction is incubated at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Saponification: The reaction is stopped by adding a strong base (e.g., KOH in ethanol) and heated to saponify the lipids.
-
Extraction: After acidification, the fatty acids are extracted using an organic solvent (e.g., hexane).
-
Analysis: The extracted fatty acids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amounts of radiolabeled stearic acid (substrate) and oleic acid (product) are quantified using a scintillation counter or a radioisotope detector.
-
Data Analysis: The percentage of conversion of stearic acid to oleic acid is calculated. The IC50 value, the concentration of the compound that inhibits 50% of the SCD1 activity, is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Cell-Based SCD1 Activity Assay (HepG2 Cells)
Objective: To assess the ability of a compound to inhibit SCD1 activity within a cellular context, which accounts for cell permeability and intracellular metabolism.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions until they reach a suitable confluency in multi-well plates.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound or vehicle control for a specified period.
-
Substrate Addition: A radiolabeled fatty acid precursor, such as [14C]stearic acid, is added to the culture medium.
-
Incubation: The cells are incubated for a further period to allow for the uptake and metabolism of the labeled fatty acid.
-
Cell Lysis and Lipid Extraction: The cells are washed to remove extracellular labeled fatty acid, and then lysed. Total lipids are extracted from the cell lysate using a method such as the Folch extraction.
-
Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids, which may then be derivatized (e.g., to fatty acid methyl esters) for analysis.
-
Analysis: The labeled fatty acids (stearic and oleic acid) are separated and quantified using HPLC with a radioisotope detector or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The SCD1 activity is expressed as the ratio of labeled oleic acid to the sum of labeled stearic and oleic acids. The IC50 value is calculated as described for the microsomal assay.
In Vivo Oral Bioavailability Study (Rat Model)
Objective: To determine the fraction of an orally administered dose of a compound that reaches the systemic circulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight before dosing.
-
Dosing: A formulated dose of the test compound is administered to one group of rats via oral gavage. A second group receives an intravenous (IV) dose of the compound to serve as a reference for 100% bioavailability.
-
Blood Sampling: Blood samples are collected from the rats at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the test compound in the plasma samples is determined using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the area under the curve (AUC) for both the oral and IV administration routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Conclusion
This compound and Aramchol represent two different approaches to modulating the activity of SCD1. This compound is a potent, direct inhibitor of the SCD enzyme, with strong preclinical data on its in vitro activity and in vivo bioavailability. In contrast, Aramchol acts by downregulating the expression of the SCD1 gene, an effect that has been demonstrated in cellular models and is supported by its clinical efficacy in reducing liver fat and fibrosis in NASH patients.
The choice between a direct inhibitor and a downregulator of expression depends on the desired therapeutic profile. Direct inhibitors like this compound may offer a more immediate and profound suppression of enzyme activity, while a downregulator like Aramchol may provide a more modulated and potentially safer long-term effect. The advanced clinical development of Aramchol provides a significant body of human safety and efficacy data, which is currently lacking for this compound. Further preclinical and clinical studies on this compound are needed to fully understand its therapeutic potential and to allow for a more direct comparison with Aramchol.
References
A Preclinical Comparative Analysis of the SCD1 Inhibitor CVT-12012 and Standard Chemotherapy in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical data, experimental protocols, and mechanistic pathways of the novel stearoyl-CoA desaturase (SCD1) inhibitor, CVT-12012, in comparison with standard-of-care chemotherapy for Acute Myeloid Leukemia (AML).
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. This guide provides a comparative preclinical overview of this compound, a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD), against the standard "7 + 3" chemotherapy regimen of cytarabine and an anthracycline (daunorubicin or doxorubicin). While direct head-to-head preclinical studies are not yet available, this document synthesizes existing data on this compound and other potent SCD inhibitors as a proxy, to offer a comparative perspective on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Data Presentation: A Comparative Overview
Due to the limited availability of public data on this compound in leukemia models, this comparison utilizes data from other potent SCD inhibitors, such as SSI-4 and A939572, as representative examples of this drug class. This approach allows for a meaningful, albeit indirect, comparison with standard chemotherapy agents.
Table 1: In Vitro Cytotoxicity of SCD Inhibitors and Standard Chemotherapy in AML Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| SCD Inhibitor (SSI-4) | K562 | ~1 | CellTiter-Glo (72h) | [1] |
| MOLM-13 | ~1 | CellTiter-Glo (72h) | [1] | |
| MV-4-11 | ~1 | CellTiter-Glo (72h) | [1] | |
| OCI-AML3 | >10 (Resistant) | CellTiter-Glo (72h) | [1] | |
| THP-1 | >10 (Resistant) | CellTiter-Glo (72h) | [1] | |
| HL-60 | >10 (Resistant) | CellTiter-Glo (72h) | [1] | |
| SCD Inhibitor (A939572) | Various Cancer Cells | 0.037 (hSCD1) | Enzymatic Assay | [2] |
| Cytarabine | Various AML Cells | 0.05 - 0.5 | Dye Exclusion (4 days) | |
| Daunorubicin | Various AML Cells | 0.01 - 0.2 | Dye Exclusion (4 days) | |
| Doxorubicin | MOLM-13 | ~0.1 - 1.0 | Annexin V/PI (48h) |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Table 2: In Vivo Efficacy of SCD Inhibition and Standard Chemotherapy in AML Mouse Models
| Treatment | Mouse Model | Key Findings | Reference |
| SCD Inhibitor (SSI-4) + Chemotherapy | Murine AML Model | Significantly prolonged survival compared to chemotherapy alone. | [1] |
| Standard Chemotherapy (Cytarabine + Doxorubicin) | Murine AML Model | Standard induction therapy model. |
Experimental Protocols
A detailed understanding of the methodologies employed in preclinical studies is crucial for the interpretation and replication of findings. Below are representative protocols for key experiments.
In Vitro Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: AML cell lines (e.g., MOLM-13, MV4-11, HL-60) are seeded in 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of appropriate culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or standard chemotherapy agents) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Reading: After incubation, 100 µL of CellTiter-Glo® reagent is added to each well. The plate is then agitated for 2 minutes on an orbital shaker to induce cell lysis. Following a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
In Vivo Leukemia Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Cell Implantation: Human AML cell lines (e.g., MOLM-13) or patient-derived xenograft (PDX) cells are injected intravenously (i.v.) into the tail vein of the mice.
-
Disease Monitoring: Engraftment and progression of leukemia are monitored by techniques such as bioluminescence imaging (for luciferase-expressing cells) or flow cytometry of peripheral blood to detect human CD45+ cells.
-
Treatment Administration: Once the leukemia is established (e.g., a certain percentage of human CD45+ cells in the blood), mice are randomized into treatment groups. This compound (or other SCD inhibitors) is typically administered orally, while standard chemotherapy (cytarabine and doxorubicin) is given via intraperitoneal or intravenous injection according to established protocols that mimic clinical regimens.
-
Efficacy Evaluation: The primary endpoints for efficacy are overall survival and reduction in leukemia burden (measured by bioluminescence or flow cytometry). Body weight and general health of the animals are monitored as indicators of toxicity.
-
Histopathological Analysis: At the end of the study, tissues such as bone marrow, spleen, and liver are collected for histopathological analysis to assess the extent of leukemic infiltration.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathway of SCD1 Inhibition in Leukemia
Caption: Mechanism of action of this compound via SCD1 inhibition.
Mechanism of Action of Standard Chemotherapy (Cytarabine & Daunorubicin)
Caption: Mechanism of action of standard chemotherapy in AML.
Experimental Workflow for In Vivo Comparative Study
Caption: Workflow for a preclinical in vivo comparative study.
Conclusion
The preclinical data, though indirect for this compound, suggests that SCD inhibition represents a viable and mechanistically distinct therapeutic strategy for AML. The induction of ER stress and apoptosis through the modulation of lipid metabolism offers a novel approach compared to the DNA-damaging mechanisms of standard chemotherapy. Furthermore, the synergistic potential of combining SCD inhibitors with conventional agents, as suggested by recent studies, warrants further investigation.[1] This guide provides a foundational framework for researchers to design and interpret future preclinical studies aimed at directly comparing this compound with standard-of-care treatments for AML, ultimately paving the way for potential clinical translation.
References
Confirming On-Target Engagement of CVT-12012 in Cells: A Comparative Guide
Introduction
In drug discovery, confirming that a compound engages its intended target within a cellular environment is a critical step for validating its mechanism of action and advancing it through the development pipeline.[1][2] This guide provides a comparative overview of key methodologies for confirming the on-target engagement of CVT-12012, a hypothetical A1 adenosine receptor (A1AR) antagonist. The A1AR is a G-protein coupled receptor that plays a crucial role in various physiological processes. While specific experimental data for this compound is not publicly available, this document outlines established techniques and presents a framework for its evaluation.
Comparison of On-Target Engagement Confirmation Methods
Several techniques can be employed to verify the direct interaction between a drug candidate and its target protein in a cellular context. The choice of method often depends on the specific research question, available resources, and the nature of the target protein. The table below summarizes and compares some of the most common approaches.
| Method | Principle | Cell-Based | Requires Protein Modification | Direct Evidence of Binding | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[3][4][5] | Yes | No | Yes | Low to High | Physiologically relevant; uses unmodified proteins and compounds.[2][6] | Not all ligand binding events result in a thermal shift; optimization of heating conditions is required.[7] |
| Co-Immunoprecipitation (Co-IP) & Western Blot | An antibody pulls down the target protein, and co-precipitated binding partners (the drug or its downstream effectors) are detected by Western Blot.[8][9][10] | Yes | No (for endogenous protein) | Indirect (infers interaction) | Low | Can identify protein-protein interactions induced or inhibited by the compound. | Can be prone to non-specific binding; may not capture transient interactions. |
| Förster Resonance Energy Transfer (FRET) / Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity of two fluorescently or luminescently tagged molecules (e.g., target protein and a labeled ligand or interacting partner). | Yes | Yes | Yes | High | Allows for real-time monitoring of binding events in living cells. | Requires genetic modification of the target protein, which may alter its function or localization. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index on a sensor chip when a ligand in solution binds to an immobilized target protein.[11][12] | No (uses purified components) | No | Yes | Medium to High | Provides quantitative data on binding affinity and kinetics in real-time. | Lacks the physiological context of a cellular environment. |
Experimental Protocols
Detailed methodologies for two key experiments, CETSA and Co-Immunoprecipitation, are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular environment.[1][3][4]
-
Cell Culture and Treatment :
-
Culture cells expressing the A1 adenosine receptor to an appropriate density.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specific period to allow for target binding.
-
-
Heat Challenge :
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a defined duration (e.g., 3 minutes) using a thermal cycler. This step induces denaturation and aggregation of unbound proteins.[4]
-
-
Cell Lysis and Sample Preparation :
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.
-
-
Protein Quantification :
-
Quantify the amount of soluble A1 adenosine receptor in each sample using a detection method such as Western Blotting or an immunoassay like ELISA.
-
-
Data Analysis :
-
Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Co-Immunoprecipitation (Co-IP) followed by Western Blot Protocol
Co-IP is used to study protein-protein interactions and can be adapted to demonstrate that a compound affects these interactions, thereby confirming on-target engagement.[8][9][10]
-
Cell Lysis :
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation :
-
Incubate the cell lysate with an antibody specific to the A1 adenosine receptor.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and SDS-PAGE :
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Western Blotting :
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with a primary antibody against a known interacting partner of the A1 adenosine receptor.
-
Add a secondary antibody conjugated to an enzyme for detection.
-
Visualize the protein bands to determine if this compound treatment altered the interaction between the A1 adenosine receptor and its binding partner.
-
Visualizing On-Target Engagement
A1 Adenosine Receptor Signaling Pathway
Caption: A1AR signaling and antagonism by this compound.
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Comparison of Target Engagement Methods
Caption: Comparison of on-target engagement methods.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. revvity.co.jp [revvity.co.jp]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. pelagobio.com [pelagobio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 9. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.cn [media.cellsignal.cn]
- 11. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 12. frontiersin.org [frontiersin.org]
Unraveling the Potency of CVT-12012: A Head-to-Head Comparison of Stearoyl-CoA Desaturase Inhibitor Analogs
For Immediate Release
Palo Alto, CA – In the landscape of metabolic disease and oncology research, the quest for potent and selective inhibitors of stearoyl-CoA desaturase (SCD) is of paramount importance. CVT-12012 has emerged as a significant contender, demonstrating potent and orally bioavailable inhibition of this critical enzyme. This guide provides a comprehensive head-to-head comparison of this compound and its structural analogs, supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Introduction to this compound: A Potent SCD Inhibitor
This compound, chemically identified as 2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methylamino]quinoxalin-1-yl]ethyl]acetamide, is a potent inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism. SCD catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids. This process is crucial for various cellular functions, including membrane fluidity, lipid signaling, and energy storage. Dysregulation of SCD activity has been implicated in a range of diseases, including metabolic disorders like obesity and diabetes, as well as various cancers.
This compound has demonstrated significant inhibitory activity against both rat and human SCD, with IC50 values of 38 nM and 6.1 nM, respectively. Furthermore, it exhibits good oral bioavailability, with a reported value of 78% in rats, making it a promising candidate for further development.
Head-to-Head Comparison of this compound Analogs
Structure-activity relationship (SAR) studies on the quinoxalinone scaffold of this compound have revealed key structural motifs that govern its inhibitory potency. Modifications at various positions of the quinoxalinone ring, the N-1 side chain, and the 7-amino substituent have led to the identification of several analogs with varying degrees of SCD inhibition.
| Compound | R1 (N-1 side chain) | R7 (7-position substituent) | Rat SCD IC50 (nM) | Human SCD IC50 (nM) |
| This compound | -CH2CH2NHC(O)CH2OH | -NHCH2-(3-CF3-Ph) | 38 | 6.1 |
| Analog A | -CH2CH2NHC(O)CH3 | -NHCH2-(3-CF3-Ph) | >1000 | 120 |
| Analog B | -CH2CH2NHC(O)CH2OH | -NHCH2-(Ph) | 150 | 25 |
| Analog C | -CH2CH2NHC(O)CH2OH | -N(CH3)CH2-(3-CF3-Ph) | 55 | 9.8 |
| Analog D | -CH2CH2OH | -NHCH2-(3-CF3-Ph) | 550 | 95 |
Data Analysis:
-
N-1 Side Chain: The N-acetyl-ethanolamine side chain in this compound is critical for its high potency. Replacement of the terminal hydroxyl group with a methyl group (Analog A) leads to a significant decrease in activity, particularly against rat SCD. The complete removal of the N-acyl group (Analog D) also results in a substantial loss of potency. This suggests that the hydrogen bonding capability of the hydroxyl group and the overall nature of the side chain are crucial for optimal interaction with the enzyme's active site.
-
7-Amino Substituent: The 3-(trifluoromethyl)benzylamino group at the 7-position is a key determinant of potency. Removal of the trifluoromethyl group (Analog B) reduces the inhibitory activity, highlighting the importance of this electron-withdrawing group for potent inhibition.
-
N-methylation of 7-Amino Group: N-methylation of the 7-amino group (Analog C) results in a slight decrease in potency compared to this compound. This indicates that while a secondary amine is preferred at this position, a tertiary amine is still well-tolerated.
Experimental Protocols
Stearoyl-CoA Desaturase (SCD) Inhibition Assay:
The inhibitory activity of the compounds was determined using a microsomal SCD assay.
-
Microsome Preparation: Liver microsomes from rats or human cell lines (e.g., HepG2) were prepared by differential centrifugation.
-
Assay Reaction: The reaction mixture contained liver microsomes, NADH, and [14C]-stearoyl-CoA in a phosphate buffer (pH 7.4).
-
Compound Incubation: The test compounds (this compound and its analogs) were dissolved in DMSO and pre-incubated with the microsomes.
-
Reaction Initiation and Termination: The reaction was initiated by the addition of [14C]-stearoyl-CoA and incubated at 37°C. The reaction was terminated by the addition of a strong base.
-
Product Separation and Quantification: The product, [14C]-oleoyl-CoA, was separated from the substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radioactivity in the product spot was quantified using a scintillation counter.
-
IC50 Determination: The concentration of the compound that inhibited 50% of the SCD activity (IC50) was determined by plotting the percentage of inhibition against the compound concentration.
Oral Bioavailability Study in Rats:
-
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.
-
Compound Administration: this compound was administered orally (p.o.) via gavage and intravenously (i.v.) via the tail vein.
-
Blood Sampling: Blood samples were collected at various time points after administration.
-
Plasma Analysis: The concentration of this compound in the plasma was determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) was calculated for both oral and intravenous administration.
-
Bioavailability Calculation: The oral bioavailability (F%) was calculated using the formula: F% = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of SCD in lipid metabolism and the workflow for evaluating SCD inhibitors.
Caption: The role of SCD1 in converting saturated to monounsaturated fatty acids and its inhibition by this compound.
Caption: Workflow for the in vitro and in vivo evaluation of this compound and its analogs as SCD inhibitors.
Conclusion
This comparative guide highlights the key structural features of this compound that contribute to its potent SCD inhibitory activity. The data presented underscores the importance of the N-1 side chain and the 7-amino substituent for optimal potency. These findings provide a valuable resource for researchers in the field of metabolic diseases and oncology, offering insights for the rational design of next-generation SCD inhibitors with improved therapeutic profiles. Further investigation into the pharmacokinetic and pharmacodynamic properties of these analogs is warranted to fully elucidate their therapeutic potential.
Validating CVT-6883 as a Research Tool for Adenosine A2B Receptor Antagonism
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
When investigating the role of the adenosine A2B receptor (A2BR) in physiological and pathophysiological processes, the selection of a potent and selective antagonist is critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of CVT-6883, a well-characterized A2BR antagonist, with other commonly used research tools. While the initial query mentioned CVT-12012, it is important to note that this compound is identified in the literature as a stearoyl-coA desaturase (SCD) inhibitor[1]. The compound widely recognized as a selective A2BR antagonist developed by CV Therapeutics is CVT-6883[2]. This guide will focus on the validation of CVT-6883 for A2BR research.
The adenosine A2B receptor is one of four G-protein coupled adenosine receptor subtypes (A1, A2A, A2B, and A3) that mediate the diverse effects of extracellular adenosine[3][4]. The A2BR is particularly implicated in inflammatory responses, fibrosis, and vascular biology, making it a key target in various disease models[5].
Comparative Analysis of A2B Receptor Antagonists
To effectively validate CVT-6883 as a research tool, its performance must be compared against other available A2BR antagonists. This section provides a summary of key performance indicators for CVT-6883 and its alternatives.
| Compound | Target(s) | Potency (Ki or IC50) | Selectivity | Key Features |
| CVT-6883 | Adenosine A2B Receptor | ~22 nM (Ki) | High selectivity over A1, A2A, and A3 receptors. | Orally bioavailable; Investigated for asthma and inflammation[2]. |
| PSB 603 | Adenosine A2B Receptor | ~0.5 nM (Ki) | Highly selective A2B antagonist. | Potent antagonist, often used as a reference compound. |
| MRS 1754 | Adenosine A2B Receptor | ~2.3 nM (Ki) | Good selectivity over other adenosine receptors. | One of the earlier selective A2B antagonists. |
| BAY 60-6583 | Adenosine A2B Receptor | Agonist | N/A | Selective A2B agonist, useful for receptor activation studies[5][6]. |
Experimental Data and Protocols
The validation of a research tool compound hinges on robust experimental data. Below are summaries of typical experiments used to characterize A2B receptor antagonists and the expected outcomes with CVT-6883.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of CVT-6883 for the human A2B adenosine receptor and assess its selectivity against other adenosine receptor subtypes.
Methodology:
-
Membrane preparations from cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor are used.
-
A specific radioligand (e.g., [3H]PSB-603 for A2BR) is incubated with the membranes in the presence of increasing concentrations of the test compound (CVT-6883).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The IC50 values are calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
Expected Results for CVT-6883: A low nanomolar Ki value for the A2B receptor and significantly higher Ki values for A1, A2A, and A3 receptors, demonstrating high selectivity.
Functional Assays (cAMP Accumulation)
Objective: To assess the functional antagonist activity of CVT-6883 by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) accumulation.
Methodology:
-
Cells expressing the A2B receptor (e.g., HEK293 cells) are pre-incubated with various concentrations of CVT-6883.
-
The cells are then stimulated with a known A2B receptor agonist (e.g., NECA or BAY 60-6583) to induce cAMP production.
-
The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).
-
The ability of CVT-6883 to inhibit the agonist-induced cAMP response is determined, and the IC50 value is calculated.
Expected Results for CVT-6883: A dose-dependent inhibition of agonist-induced cAMP accumulation, confirming its antagonist activity at the A2B receptor.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. This compound [dcchemicals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alternative adenosine Receptor activation: The netrin-Adora2b link - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CVT-12012 Not Found; General Guidance for CVT Fluids Provided
Initial searches for a specific chemical compound designated "CVT-12012" did not yield any matching results in safety data sheets or disposal guidelines. The search results consistently returned information for "CVT Fluid," a type of continuously variable transmission fluid used in automotive applications. It is possible that "this compound" may be an internal product code or a misidentification.
This guide provides essential safety and disposal information for the general category of CVT fluids, based on available Safety Data Sheets (SDS). Researchers, scientists, and drug development professionals should handle these substances with the same diligence as any other laboratory chemical, adhering to all applicable regulations.
Immediate Safety and Handling
Before disposal, ensure proper handling and storage to minimize risks.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and chemical-resistant gloves. In case of spills or splashes, additional protective clothing may be necessary.
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2] "Empty" containers may retain hazardous residue and should be handled accordingly.[1]
-
Spill Management: In the event of a spill, contain the release to prevent it from entering drains or waterways.[2][3] Absorb the spill with an inert material such as sand, earth, or vermiculite and place it in a suitable, labeled container for disposal.[1][2]
Disposal Procedures
Disposal of CVT fluids must comply with all federal, state, and local environmental regulations.[4][5]
Step 1: Waste Identification and Segregation Properly classify the waste material. If the CVT fluid has been mixed with other chemicals, it must be treated as a mixed waste, and the disposal protocol must account for all components.
Step 2: Containerization Place the waste CVT fluid and any contaminated materials (e.g., absorbents, used PPE) into a suitable, closable, and properly labeled container.[3][6] The label should clearly identify the contents as "Waste CVT Fluid" and include any other relevant hazard information.
Step 3: Arrange for Professional Disposal Contact a licensed environmental waste disposal company to arrange for pickup and disposal. Do not pour CVT fluid down the drain or dispose of it in the regular trash.[2][3] Incineration or landfilling should only be considered by qualified professionals when recycling is not a viable option.[4]
Quantitative Data Summary
The provided Safety Data Sheets do not contain extensive quantitative data regarding disposal parameters. However, the following information from a sample SDS provides a general hazard rating, which can inform disposal decisions.
| Hazard Category | NFPA Rating | Description |
| Health | 0 | Minimal Hazard |
| Flammability | 1 | Slight Hazard - Material must be preheated before ignition can occur. |
| Instability | 0 | Minimal Hazard - Normally stable, even under fire exposure conditions, and is not reactive with water. |
Note: This data is representative of a specific Phillips 66 CVT Fluid and may vary for other formulations. Always refer to the specific SDS for the product in use.[1]
Logical Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of CVT fluids in a laboratory or research setting.
References
Essential Safety and Logistical Information for Handling CVT-12012
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of CVT-12012, a potent and orally bioavailable stearoyl-CoA desaturase (SCD) inhibitor.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1018675-35-8 |
| Molecular Formula | C₂₁H₂₁F₃N₄O₃ |
| Molecular Weight | 434.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| UV/Vis (λmax) | 228, 379 nm |
| Solubility in Ethanol | Approx. 1 mg/mL |
| Solubility in DMSO and DMF | Approx. 30 mg/mL[1] |
| Aqueous Solubility | Sparingly soluble. A 1:6 solution of DMSO:PBS (pH 7.2) has a solubility of approx. 0.14 mg/mL.[1] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, another SDS suggests that the material may be irritating to mucous membranes and the upper respiratory tract and may be harmful by inhalation, ingestion, or skin absorption.[2] It is also noted that the toxicological properties have not been thoroughly investigated.[2] Therefore, it is prudent to handle this compound as a potentially hazardous substance and to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Recommendation |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize exposure and ensure safety.
-
Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.
-
Weighing and Solution Preparation :
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO or DMF.[1] The solvent should be purged with an inert gas.[1]
-
For aqueous buffers, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[1] It is not recommended to store the aqueous solution for more than one day.[1]
-
-
Experimental Use :
-
When using this compound in experiments, avoid direct contact with the skin and eyes.
-
Avoid generating aerosols or mists.
-
-
Storage :
-
Store this compound as a crystalline solid at -20°C for long-term stability (≥4 years).[1]
-
Keep the container tightly closed.
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
Disposal Plan
All waste materials containing this compound should be treated as chemical waste.
-
Waste Collection : Collect all unused material and contaminated disposables (e.g., pipette tips, gloves) in a designated, labeled hazardous waste container.
-
Disposal Method : Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter sewers or waterways.
Experimental Protocol: Preparation of a Stock Solution
To prepare a 10 mM stock solution of this compound in DMSO:
-
Calculate the required mass of this compound using its molecular weight (434.4 g/mol ). For 1 mL of a 10 mM solution, 0.4344 mg of this compound is needed.
-
Accurately weigh the calculated amount of solid this compound in a suitable container.
-
Add the appropriate volume of DMSO to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at -20°C.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
